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  • Product: 2-Propoxynicotinic acid
  • CAS: 68359-09-1

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Propoxynicotinic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Propoxynicot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Propoxynicotinic acid, a derivative of nicotinic acid. Nicotinic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This document outlines a robust synthetic protocol starting from the commercially available 2-chloronicotinic acid, detailing the underlying chemical principles and a step-by-step experimental procedure. Furthermore, it establishes a full analytical framework for the structural confirmation and purity assessment of the final compound, employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine-based scaffolds.

Synthesis Methodology: A Rational Approach

Principle and Rationale

The synthesis of 2-Propoxynicotinic acid is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the use of 2-chloronicotinic acid as the starting material.[2][3] The pyridine ring is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of both the carboxylic acid group and the ring nitrogen. This electronic arrangement makes the C2 position, where the chlorine atom is located, highly susceptible to attack by nucleophiles.

The chosen nucleophile is the propoxide anion, which is generated in situ from propanol using a strong, non-nucleophilic base such as sodium hydride (NaH). The hydride ion deprotonates the propanol to form sodium propoxide, a potent nucleophile. The subsequent attack of the propoxide on the C2 position of 2-chloronicotinic acid displaces the chloride leaving group, forming the desired ether linkage. The reaction is typically conducted in an anhydrous polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), to ensure the stability of the base and facilitate the reaction.

The causality for this experimental design is clear:

  • Starting Material Selection: 2-Chloronicotinic acid is a readily available and highly activated substrate for SNAr reactions, making it an ideal and cost-effective starting point.[3][4]

  • Nucleophile Generation: The in situ generation of sodium propoxide with NaH is a standard and highly efficient method that drives the reaction to completion by ensuring a constant supply of the active nucleophile.

  • Solvent Choice: Anhydrous THF is selected to prevent the quenching of sodium hydride and to effectively solvate the intermediate species, thereby promoting a favorable reaction rate.

Experimental Protocol: Synthesis of 2-Propoxynicotinic Acid

Materials:

  • 2-Chloronicotinic acid (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

  • Anhydrous n-propanol (10 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: A 3-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous THF is added to the flask, followed by the careful, portion-wise addition of sodium hydride (2.5 eq). The suspension is cooled to 0 °C in an ice bath.

  • Nucleophile Formation: Anhydrous n-propanol (10 eq) is added dropwise to the stirred suspension of NaH in THF. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed as sodium propoxide is formed.

  • Substitution Reaction: 2-Chloronicotinic acid (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added slowly to the reaction mixture.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approx. 66 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to 0 °C and the excess sodium hydride is cautiously quenched by the slow addition of water.

  • Acidification & Extraction: The solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified to a pH of approximately 3-4 with 1 M HCl, leading to the precipitation of the crude product. The aqueous layer is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 2-Propoxynicotinic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Workflow Diagram: Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Flame-dry flask under N₂ add_NaH 2. Add NaH to anhydrous THF at 0°C prep->add_NaH add_propanol 3. Add n-propanol dropwise (Forms Sodium Propoxide) add_NaH->add_propanol add_substrate 4. Add 2-Chloronicotinic Acid solution add_propanol->add_substrate reflux 5. Heat to reflux for 4-6 hours add_substrate->reflux quench 6. Quench excess NaH reflux->quench acidify 7. Acidify with 1M HCl to precipitate product quench->acidify extract 8. Extract with Ethyl Acetate acidify->extract purify 9. Dry, concentrate, and recrystallize extract->purify product Pure 2-Propoxynicotinic Acid purify->product

Fig. 1: Step-by-step workflow for the synthesis of 2-Propoxynicotinic acid.

Structural Elucidation and Characterization

Overview of Analytical Techniques

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized 2-Propoxynicotinic acid.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the propyl group and the substitution pattern on the pyridine ring.[5]

  • IR Spectroscopy: Used to identify the key functional groups present in the molecule, such as the carboxylic acid O-H and C=O bonds, and the C-O ether linkage.[6]

  • Mass Spectrometry: Determines the molecular weight of the compound and provides information about its structure through analysis of fragmentation patterns.[7]

Spectroscopic and Spectrometric Data

The following table summarizes the expected analytical data for 2-Propoxynicotinic acid (C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ).

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~10-13 ppm (s, 1H, -COOH), ~8.5 ppm (dd, 1H, Ar-H), ~8.2 ppm (dd, 1H, Ar-H), ~7.1 ppm (dd, 1H, Ar-H), ~4.4 ppm (t, 2H, -OCH₂-), ~1.8 ppm (sext, 2H, -CH₂-), ~1.0 ppm (t, 3H, -CH₃)
¹³C NMR Chemical Shift (δ)~168 ppm (C=O), ~163 ppm (Ar-C), ~152 ppm (Ar-C), ~140 ppm (Ar-C), ~118 ppm (Ar-C), ~115 ppm (Ar-C), ~70 ppm (-OCH₂-), ~22 ppm (-CH₂-), ~10 ppm (-CH₃)
IR Wavenumber (cm⁻¹)3300-2500 (broad, O-H stretch), ~3050 (sp² C-H stretch), ~2950 (sp³ C-H stretch), ~1710 (strong, C=O stretch), ~1580 (C=C/C=N stretch), ~1250 (C-O stretch)
MS (ESI+) m/z182.07 [M+H]⁺, 181.06 [M]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The carboxylic acid proton will appear as a broad singlet far downfield. The three aromatic protons on the pyridine ring will appear as distinct doublets of doublets, with coupling constants indicative of their ortho and meta relationships.[8] The propoxy group will give a clear triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a sextet for the central methylene group, consistent with the n-propyl chain.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals. The carbonyl carbon of the acid will be the most downfield signal. Five signals will be present in the aromatic region, corresponding to the five distinct carbons of the substituted pyridine ring. Three signals in the upfield region will confirm the presence of the three unique carbons of the propyl group.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. A very broad absorption band spanning from 2500 cm⁻¹ to 3300 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[6][9] A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The presence of the ether linkage is confirmed by a C-O stretching band around 1250 cm⁻¹. Aliphatic and aromatic C-H stretches will be observed just below and above 3000 cm⁻¹, respectively.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 182. The calculated exact mass supports this assignment. Analysis of the fragmentation pattern in tandem MS (MS/MS) would likely show a characteristic loss of propene (42 Da) via a McLafferty-type rearrangement, or loss of the entire propyl radical (43 Da).[10] Another expected fragmentation is the loss of the carboxyl group (45 Da).

Characterization Workflow Diagram

Characterization_Workflow cluster_primary Primary Analysis cluster_secondary Detailed Structural Analysis cluster_validation Validation start Synthesized Product ir_spec IR Spectroscopy start->ir_spec Identify Functional Groups ms_spec Mass Spectrometry start->ms_spec Determine Molecular Weight h_nmr ¹H NMR Spectroscopy start->h_nmr Map H-Framework data_analysis Correlate all data ir_spec->data_analysis ms_spec->data_analysis c_nmr ¹³C NMR Spectroscopy h_nmr->c_nmr Confirm C-backbone c_nmr->data_analysis final_structure Confirmed Structure of 2-Propoxynicotinic Acid data_analysis->final_structure

Sources

Exploratory

Whitepaper: Pharmacological Profiling and Therapeutic Trajectories of 2-Propoxynicotinic Acid Derivatives

Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 2-Propoxynicotinic acid (CAS: 68359-09-1) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 2-Propoxynicotinic acid (CAS: 68359-09-1) has emerged as a highly versatile molecular building block. Characterized by a pyridine core substituted with a carboxylic acid at the 3-position and a propoxy group at the 2-position, this scaffold offers unique physicochemical properties. By acting as a structural chameleon, it facilitates the synthesis of highly potent, target-specific therapeutics ranging from phosphodiesterase type 5 (PDE5) inhibitors to gut-restricted cyclooxygenase-2 (COX-2) inhibitors and central nervous system (CNS) active orexin receptor modulators.

This technical guide deconstructs the pharmacological profile of 2-propoxynicotinic acid derivatives, explaining the causality behind their structural design and providing self-validating experimental protocols for their evaluation.

Structural Rationale & Physicochemical Profiling

The utility of 2-propoxynicotinic acid is rooted in its precise stereoelectronic configuration:

  • The Pyridine Core: Provides metabolic stability and acts as an essential hydrogen-bond acceptor, which is critical for target engagement in kinase and phosphodiesterase active sites.

  • The 3-Carboxylic Acid: Serves as a versatile synthetic handle. It can be readily converted into amides, esters, or cyclized into pyrazolopyrimidinone ring systems.

  • The 2-Propoxy Group: This is the primary driver of the scaffold's pharmacological uniqueness. The three-carbon aliphatic chain modulates the molecule's lipophilicity (LogP) and provides a precise steric fit for hydrophobic binding pockets, mimicking naturally occurring moieties such as the ribose ring of cyclic nucleotides.

Pharmacological Applications

PDE5 Inhibition in Erectile Dysfunction

The most prominent application of 2-propoxynicotinic acid derivatives is in the synthesis of pyrazolopyrimidinone-based PDE5 inhibitors .

Mechanistic Causality: Following sexual stimulation, nitric oxide (NO) stimulates the production of cGMP, leading to smooth muscle relaxation. PDE5 hydrolyzes cGMP, terminating the signal. Why utilize a 2-propoxy substitution on the nicotinic acid core? The propoxy chain provides a precise steric fit for the hydrophobic pocket of the PDE5 catalytic domain, specifically mimicking the ribose moiety of cGMP. This structural homology is the causal driver for the sub-100 nM IC50 values observed in these derivatives, effectively outcompeting endogenous cGMP and prolonging vasodilation .

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP (Active) GC->cGMP Catalyzes GTP GTP (Substrate) GTP->GC Binds Relax Smooth Muscle Relaxation cGMP->Relax Induces PDE5 PDE5 Enzyme cGMP->PDE5 Binds GMP GMP (Inactive) PDE5->GMP Hydrolyzes Drug 2-Propoxynicotinic Derivatives Drug->PDE5 Inhibits

Figure 1: cGMP/PDE5 Signaling Pathway and Inhibition by 2-Propoxynicotinic Derivatives.

Gut-Restricted COX-2 Inhibition for Colorectal Cancer

Systemic COX-2 inhibition is notoriously associated with severe cardiovascular toxicity. Recent advancements have utilized 2-propoxynicotinic acid derivatives to engineer "gut-restricted" COX-2 inhibitors for the chemoprevention of colorectal cancer .

Pharmacokinetic Causality: By modifying the 2-propoxynicotinic scaffold, researchers achieved compounds with exceptionally high systemic clearance (>90 mL/min/kg) and a high volume of distribution (>2 L/kg). The causality here is purely pharmacokinetic: rapid systemic clearance ensures that the small fraction of the drug absorbed into the bloodstream is immediately eliminated, thereby neutralizing cardiovascular risk. Meanwhile, the unabsorbed fraction maintains massive colonic exposure (>4300 ng/g) to exert localized anti-tumorigenic effects.

Orexin Receptor Modulation

Disubstituted octahydropyrrolo[3,4-c]pyrroles derived from 2-propoxynicotinic acid have demonstrated potent orexin-modulating activity, offering therapeutic avenues for insomnia and sleep disorders . The lipophilic nature of the 2-propoxy group enhances blood-brain barrier (BBB) penetrance, a strict prerequisite for CNS-active compounds.

Quantitative Pharmacological Data

The following table synthesizes the critical quantitative metrics across the primary therapeutic domains of 2-propoxynicotinic acid derivatives.

Compound ClassPrimary TargetKey Pharmacokinetic/Pharmacodynamic MetricCausality / Structural Role of 2-Propoxy Group
Pyrazolopyrimidinones PDE5IC50 < 100 nMMimics cGMP ribose ring, anchoring the molecule in the hydrophobic catalytic pocket.
Nicotinic Acid Analogues COX-2Colonic Exposure > 4300 ng/g; Systemic < 6 ng/mLModulates lipophilicity to drive high systemic clearance (>90 mL/min/kg), ensuring gut restriction.
Octahydropyrrolo-pyrroles Orexin ReceptorsHigh CNS penetrance (Active in in vivo insomnia models)Optimizes LogP to facilitate passive diffusion across the blood-brain barrier (BBB).

Experimental Methodologies: Self-Validating Protocols

As researchers, we must ensure our workflows are robust. The following protocols are designed as self-validating systems, ensuring that failure points are caught internally before advancing to subsequent stages.

Synthesis of Key Intermediate: 5-Iodo-2-propoxynicotinic acid

This intermediate is critical for downstream cross-coupling reactions (e.g., Suzuki or Heck reactions) .

  • O-Alkylation: React 2-chloronicotinic acid with 1-propanol in the presence of Sodium Hydride (NaH) at 0 °C to room temperature.

    • Causality: NaH deprotonates 1-propanol to form a highly nucleophilic propoxide ion. The electron-withdrawing carboxylic acid activates the 2-position of the pyridine ring, facilitating a clean Nucleophilic Aromatic Substitution ( SN​Ar ).

  • Iodination: Dissolve the resulting 2-propoxynicotinic acid in trifluoroacetic acid (TFA). Add N-iodosuccinimide (NIS) portion-wise and reflux.

    • Causality: The 2-propoxy group is strongly electron-donating via resonance, directing electrophilic aromatic substitution exclusively to the para position (the 5-position of the pyridine ring). NIS is chosen over elemental iodine because it provides a controlled, mild release of electrophilic iodine, preventing over-halogenation.

  • Self-Validation (NMR): Confirm success via 1H NMR. The disappearance of the proton signal at the 5-position and the characteristic shift of the remaining aromatic protons (yielding two singlets or highly coupled doublets depending on the exact electronic environment) internally validates regioselectivity.

Caco-2 Flux Assay for Gut-Restriction Validation

To validate the gut-restriction hypothesis of COX-2 derivatives, bidirectional permeability must be assessed.

  • Compound Preparation: Prepare a 10 µM solution of the derivative in Hank's Balanced Salt Solution (HBSS).

    • Causality: HBSS maintains physiological pH (7.4) and osmotic balance, preventing osmotic shock to the Caco-2 cells which would artificially alter membrane permeability.

  • TEER Measurement: Measure Transepithelial Electrical Resistance (TEER) across the Transwell inserts.

    • Self-Validation: Only wells with a TEER > 200 Ω·cm² proceed. This acts as a self-validating gatekeeper; lower values indicate compromised tight junctions, which would artificially inflate paracellular permeability and invalidate the assay.

  • Bidirectional Dosing: Apply the compound to both the Apical (A) and Basolateral (B) chambers in separate wells. Incubate for 2 hours at 37 °C.

  • Quantification & Efflux Calculation: Quantify using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

    • Causality: Conducting bidirectional transport allows the calculation of the ER. An ER > 2 confirms active efflux (e.g., via P-glycoprotein), validating the mechanism of gut restriction by demonstrating that any absorbed drug is actively pumped back into the intestinal lumen.

Caco2_Workflow Prep Compound Prep (10 µM in HBSS) Seed Caco-2 Cell Seeding (Transwell Plates) Prep->Seed TEER TEER Measurement (>200 Ω·cm²) Seed->TEER Dose Bidirectional Dosing (Apical & Basolateral) TEER->Dose QC Pass Incubate Incubation (2h at 37°C) Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Papp Calculate Papp & Efflux Ratio LCMS->Papp Data Processing

Figure 2: Self-Validating Caco-2 Permeability Workflow for Gut-Restricted Compounds.

References

  • Bell, A. S., et al. "A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability". Journal of Medicinal Chemistry, 2006.[Link]

  • Pfizer Inc. "WO2001027112A1 - 5-(2-substituted-5-heterocyclylsulphonylpyrid-3-yl)-dihydropyrazolo[4,3-d]pyrimidin-7-ones as phosphodiesterase inhibitors".
  • Ghosh, A., et al. "Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer". Journal of Medicinal Chemistry, 2021.[Link]

  • Janssen Pharmaceutica NV. "USRE48841E1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators".
  • Pfizer Inc. "EP1176142A1 - Process for the preparation of pyrazoles".
Foundational

An In-depth Technical Guide to the Cellular Mechanism of Action of 2-Propoxynicotinic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract: 2-Propoxynicotinic acid is an emerging small molecule of interest within drug discovery, with preliminary data suggesting significant modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Propoxynicotinic acid is an emerging small molecule of interest within drug discovery, with preliminary data suggesting significant modulation of cellular pathways implicated in ischemic diseases and oncology. This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 2-Propoxynicotinic acid, focusing on its role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes and the subsequent stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). We will detail the molecular interactions, downstream cellular consequences, and provide comprehensive, field-proven experimental protocols for validation.

Introduction: The Therapeutic Potential of Modulating Hypoxia-Inducible Pathways

Cells possess intricate mechanisms to sense and adapt to changes in oxygen availability. A master regulator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination and proteasomal degradation.[1][2] In hypoxic conditions, the oxygen-dependent activity of PHDs is inhibited, leading to the stabilization and accumulation of HIF-1α.[3] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a plethora of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.[1][4]

The therapeutic potential of pharmacologically inducing a "pseudo-hypoxic" state by inhibiting PHDs has garnered significant interest. Small molecule PHD inhibitors can stabilize HIF-1α even under normoxic conditions, offering a promising strategy for the treatment of anemia, ischemic diseases, and certain cancers.[3][5]

2-Propoxynicotinic acid, a novel nicotinic acid derivative, has been identified as a potential modulator of these pathways. This guide will operate on the central hypothesis that 2-Propoxynicotinic acid functions as a competitive inhibitor of PHDs.

Hypothesized Mechanism of Action: Inhibition of Prolyl Hydroxylase Domain Enzymes

We postulate that 2-Propoxynicotinic acid directly targets the active site of PHD enzymes. The structural similarity of its nicotinic acid core to 2-oxoglutarate, a key co-substrate for PHD activity, suggests a competitive binding mechanism. By occupying the 2-oxoglutarate binding site, 2-Propoxynicotinic acid would prevent the hydroxylation of HIF-1α, leading to its stabilization.

The HIF-1α Signaling Cascade

The proposed mechanism of action of 2-Propoxynicotinic acid is depicted in the signaling pathway diagram below.

HIF-1a_Pathway cluster_normoxia Normoxia cluster_hypoxia_drug Hypoxia or 2-Propoxynicotinic Acid PHD PHD Enzymes HIF1a_p HIF-1α (Pro-OH) PHD->HIF1a_p O2 O2 O2->PHD Fe2 Fe(II) Fe2->PHD Ascorbate Ascorbate Ascorbate->PHD TwoOG 2-Oxoglutarate TwoOG->PHD VHL VHL E3 Ligase HIF1a_p->VHL Proteasome Proteasome VHL->Proteasome Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation HIF1a HIF-1α HIF1a->PHD hydroxylation PHD_inhibited PHD Enzymes HIF1a_stable HIF-1α (stable) HIF1_dimer HIF-1 Dimer HIF1a_stable->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE TargetGenes Target Gene Transcription (e.g., VEGF, EPO, GLUT1) HRE->TargetGenes Two_Propoxy 2-Propoxynicotinic Acid Two_Propoxy->PHD_inhibited inhibition

Caption: Hypothesized mechanism of 2-Propoxynicotinic acid on the HIF-1α pathway.

Experimental Validation of the Mechanism of Action

To rigorously test our hypothesis, a multi-tiered experimental approach is required, progressing from in vitro biochemical assays to cell-based functional readouts.

Tier 1: In Vitro PHD2 Inhibition Assay

The initial and most direct test of our hypothesis is to assess the ability of 2-Propoxynicotinic acid to inhibit the enzymatic activity of a purified PHD isoform, with PHD2 being the most important for HIF-1α regulation.[2]

Experimental Protocol: PHD2 Inhibition Assay (Time-Resolved FRET)

  • Reagents and Materials:

    • Recombinant human PHD2 enzyme

    • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

    • 2-Oxoglutarate

    • FeSO4

    • Ascorbic acid

    • Europium-labeled anti-hydroxy-HIF-1α antibody

    • Allophycocyanin (APC)-labeled streptavidin

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20)

    • 384-well microplate

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

  • Procedure:

    • Prepare a serial dilution of 2-Propoxynicotinic acid in assay buffer.

    • In a 384-well plate, add 2 µL of the 2-Propoxynicotinic acid dilutions or vehicle control (DMSO).

    • Add 4 µL of a solution containing the HIF-1α peptide substrate and 2-oxoglutarate.

    • Initiate the reaction by adding 4 µL of a solution containing the PHD2 enzyme, FeSO4, and ascorbic acid.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-hydroxy-HIF-1α antibody and APC-labeled streptavidin.

    • Incubate for a further 60 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the ratio of the emission at 665 nm to 615 nm.

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: In Vitro PHD2 Inhibition

CompoundIC50 (µM)
2-Propoxynicotinic AcidHypothetical Value: 2.5
Dimethyloxalylglycine (DMOG) (Positive Control)[6]Hypothetical Value: 10
Vehicle (DMSO)No Inhibition
Tier 2: Cellular HIF-1α Stabilization

Following the confirmation of direct PHD2 inhibition, the next critical step is to demonstrate that 2-Propoxynicotinic acid can stabilize HIF-1α in a cellular context.

Experimental Protocol: Western Blot for HIF-1α Stabilization

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 2-Propoxynicotinic acid (e.g., 0, 1, 5, 10, 25, 50 µM) for 4-6 hours. Include a positive control such as CoCl2 or DMOG.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Western Blotting:

    • Determine the protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

    • Quantify the band intensities using densitometry software.

Experimental Workflow: Cellular HIF-1α Stabilization

HIF-1a_Stabilization_Workflow start Start cell_culture Cell Culture (e.g., HEK293) start->cell_culture treatment Treatment with 2-Propoxynicotinic Acid cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blotting sds_page->western_blot primary_ab Primary Antibody Incubation (Anti-HIF-1α, Anti-β-actin) western_blot->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection quantification Densitometry and Analysis detection->quantification end End quantification->end

Caption: Workflow for assessing cellular HIF-1α stabilization by Western blot.

Tier 3: Upregulation of HIF-1α Target Genes

The functional consequence of HIF-1α stabilization is the increased transcription of its target genes. This can be quantified using quantitative real-time PCR (qRT-PCR).

Experimental Protocol: qRT-PCR for HIF-1α Target Gene Expression

  • Cell Treatment and RNA Extraction:

    • Treat cells with 2-Propoxynicotinic acid as described in the Western blot protocol.

    • Extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol or a column-based kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR:

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (e.g., VEGFA, SLC2A1 (GLUT1), EPO), and the cDNA template.

    • Include primers for a housekeeping gene (e.g., ACTB (β-actin) or GAPDH) for normalization.

    • Perform the qRT-PCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.

Data Presentation: HIF-1α Target Gene Upregulation

GeneFold Change (vs. Vehicle)
VEGFAHypothetical Value: 4.2
SLC2A1 (GLUT1)Hypothetical Value: 3.5
EPOHypothetical Value: 6.1

Concluding Remarks and Future Directions

This guide outlines a systematic and robust approach to characterizing the mechanism of action of 2-Propoxynicotinic acid as a modulator of the HIF-1α pathway. The proposed experiments, from direct enzyme inhibition to cellular target engagement and downstream functional consequences, provide a comprehensive framework for its preclinical evaluation.

Future studies should aim to:

  • Determine the selectivity of 2-Propoxynicotinic acid against other 2-oxoglutarate-dependent dioxygenases.

  • Investigate its pharmacokinetic and pharmacodynamic properties in in vivo models of ischemia and anemia.

  • Explore its potential as a chemical probe to further elucidate the complexities of cellular oxygen sensing.

References

  • Rhaponticin decreases the metastatic and angiogenic abilities of cancer cells via suppression of the HIF-1α pathway. (Source: PMC) URL: [Link]

  • Acidosis attenuates the hypoxic stabilization of HIF-1α by activating lysosomal degradation. (Source: Journal of Cell Biology) URL: [Link]

  • Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer. (Source: PMC) URL: [Link]

  • HIF1α stabilization in hypoxia is not oxidant-initiated. (Source: eLife) URL: [Link]

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. (Source: PubMed) URL: [Link]

  • Synthesis and biological evaluation of novel lipoamino acid derivatives. (Source: PubMed) URL: [Link]

  • Synthesis and biological evaluation of betulonic acid derivatives as antitumor agents. (Source: PubMed) URL: [Link]

  • Stabilization of Transcription Factor, HIF-1α by Prolylhydroxylase 1 Knockout Reduces Cardiac Injury After Myocardial Infarction in Mice. (Source: MDPI) URL: [Link]

  • Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. (Source: ARKIVOC) URL: [Link]

  • Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway. (Source: PLOS One) URL: [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (Source: PMC) URL: [Link]

  • Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease. (Source: Frontiers) URL: [Link]

  • Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. (Source: SciSpace) URL: [Link]

  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. (Source: PMC) URL: [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives. (Source: MDPI) URL: [Link]

  • Amino Acids in the Development of Prodrugs. (Source: MDPI) URL: [Link]

  • Photoaffinity labeling of nicotinic acid adenine dinucleotide phosphate (NAADP) targets in mammalian cells. (Source: PubMed) URL: [Link]

  • Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (Source: CVPhysiology) URL: [Link]

  • Prokineticin 2 potentiates acid-sensing ion channel activity in rat dorsal root ganglion neurons. (Source: PMC) URL: [Link]

  • Comprehensive insights into potential roles of purinergic P2 receptors on diseases. (Source: PMC) URL: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (Source: MDPI) URL: [Link]

  • On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. (Source: Journal of Lipid Research) URL: [Link]

  • Punicic Acid Triggers Ferroptotic Cell Death in Carcinoma Cells. (Source: PMC) URL: [Link]

  • Differential Effects of the Prolyl-Hydroxylase Inhibitor on the Cellular Response to Radiation. (Source: MDPI) URL: [Link]

  • Sequence determinants in hypoxia-inducible factor-1alpha for hydroxylation by the prolyl hydroxylases PHD1, PHD2, and PHD3. (Source: PubMed) URL: [Link]

  • Valproic acid induces ferroptosis and suppresses the proliferation of MDA-MB-231 cells by targeting FDFT1. (Source: PMC) URL: [Link]

  • The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (Source: MDPI) URL: [Link]

  • Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions. (Source: Frontiers) URL: [Link]

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Exploratory

In Silico Modeling of 2-Propoxynicotinic Acid Receptor Binding: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 2-Propoxynicotinic acid's binding to its putative receptor, GPR109A. Designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 2-Propoxynicotinic acid's binding to its putative receptor, GPR109A. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each methodological choice. We will construct a robust and self-validating computational workflow, from receptor homology modeling and ligand preparation to sophisticated molecular dynamics simulations and binding free energy calculations. Each stage is supported by authoritative references and practical insights to ensure scientific integrity and reproducibility. Visualizations, including detailed workflow diagrams and signaling pathways, are provided to clarify complex processes. Our objective is to equip the reader with the expertise to confidently and accurately predict the molecular interactions of novel ligands with G protein-coupled receptors.

Introduction: The Scientific Imperative for In Silico Modeling

The development of novel therapeutics is a complex, time-consuming, and expensive endeavor.[1][2] Computational methods, specifically in silico modeling, have emerged as indispensable tools in modern drug discovery, offering a rational and cost-effective approach to identifying and optimizing lead compounds.[1][2] By simulating molecular interactions at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and prioritize candidates for experimental validation, thereby significantly accelerating the drug development pipeline.[1]

This guide focuses on 2-Propoxynicotinic acid, a derivative of nicotinic acid (niacin). Nicotinic acid is a well-known lipid-lowering agent that mediates its effects through the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[3][4][5] GPR109A is a member of the GPCR superfamily, which constitutes a major class of drug targets.[6][7] The activation of GPR109A by agonists like nicotinic acid initiates a cascade of intracellular signaling events, primarily through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels.[5][8][9] This signaling pathway is central to the therapeutic effects of nicotinic acid and its derivatives.

Given the therapeutic importance of GPR109A, understanding the binding of novel ligands such as 2-Propoxynicotinic acid is of significant interest. As no experimental structure of GPR109A currently exists in the Protein Data Bank (PDB), our investigation will commence with the construction of a high-quality homology model. This will be followed by molecular docking to predict the binding pose of 2-Propoxynicotinic acid, and extensive molecular dynamics (MD) simulations to refine the docked complex and assess its stability. Finally, we will employ advanced computational techniques to estimate the binding free energy, a critical parameter for predicting ligand potency.

The Target: GPR109A Signaling Pathway

Upon agonist binding, GPR109A undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate the activity of downstream effectors. The primary pathway involves the inhibition of adenylyl cyclase by Gαi, reducing cAMP levels.[8][9] However, GPR109A can also signal through β-arrestin pathways, which can mediate distinct cellular responses.[8]

GPR109A Signaling Pathway cluster_cytosol Cytosol 2_Propoxynicotinic_acid 2-Propoxynicotinic Acid GPR109A GPR109A 2_Propoxynicotinic_acid->GPR109A Binds G_Protein Gαiβγ GPR109A->G_Protein Activates Gai_GTP Gαi-GTP Gbg Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gai_GTP->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis Inhibition PKA->Lipolysis Inhibits

Caption: GPR109A signaling cascade upon agonist binding.

Part I: Receptor and Ligand Preparation - The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the GPR109A receptor and the 2-Propoxynicotinic acid ligand.

Homology Modeling of GPR109A

In the absence of an experimentally determined structure, homology modeling is a powerful technique to generate a three-dimensional model of a protein using the known structure of a homologous protein as a template.[10] Given that GPR109A is a class A GPCR, the crystal structure of bovine rhodopsin has been successfully used as a template for its modeling.[3][4][11]

Protocol 2.1.1: GPR109A Homology Modeling

  • Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) using the human GPR109A amino acid sequence to identify suitable templates. The bovine rhodopsin structure is a common and effective choice.[3][11]

  • Sequence Alignment: Align the target sequence (GPR109A) with the template sequence (e.g., bovine rhodopsin). This step is critical for accurately mapping the residues of the target onto the template structure.

  • Model Building: Utilize a homology modeling software package such as MODELLER or SWISS-MODEL to generate the 3D model of GPR109A based on the sequence alignment and the template structure.[10]

  • Model Refinement and Validation: The initial model will likely contain structural imperfections. Refine the model using energy minimization and short molecular dynamics simulations to relax steric clashes and optimize the geometry. The quality of the final model must be rigorously assessed using tools like PROCHECK for Ramachandran plot analysis and ProSA for Z-score calculation to ensure that the model's stereochemical and energetic properties are within the range of high-resolution experimental structures.[10]

Ligand Preparation: 2-Propoxynicotinic Acid

The ligand must be prepared in a three-dimensional format with correct atom types, bond orders, and protonation states.

Protocol 2.2.1: Ligand Structure Generation

  • 2D to 3D Conversion: Draw the 2D structure of 2-Propoxynicotinic acid using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D structure into a 3D conformation.

  • Energy Minimization: Perform a geometry optimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or Maestro.

  • Protonation State and Tautomer Enumeration: Determine the likely protonation state of the carboxylic acid group at physiological pH (around 7.4). It is expected to be deprotonated. If tautomers are possible, they should be enumerated and considered in the subsequent docking studies.

  • File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .mol2, .sdf, or .pdbqt).

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] This allows for the identification of key interacting residues and the overall binding mode.

Molecular Docking Workflow Receptor Prepared GPR109A Model Docking Molecular Docking (e.g., AutoDock Vina, Glide) Receptor->Docking Ligand Prepared 2-Propoxynicotinic Acid Ligand->Docking Pose_Generation Generation of Binding Poses Docking->Pose_Generation Scoring Scoring and Ranking of Poses Pose_Generation->Scoring Best_Pose Selection of Best Pose(s) Scoring->Best_Pose Analysis Analysis of Interactions Best_Pose->Analysis

Sources

Foundational

Biological Activity and Synthetic Utility of Novel 2-Propoxynicotinic Acid Analogs: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the 2-propoxynicotinic acid scaffold has emerged as a highly versatile building block. Its unique physicochemical properties—specifically the abi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 2-propoxynicotinic acid scaffold has emerged as a highly versatile building block. Its unique physicochemical properties—specifically the ability of the propoxy chain to modulate lipophilicity (clog P) and the pyridine nitrogen to act as a targeted hydrogen-bond acceptor—enable researchers to fine-tune pharmacokinetic (PK) profiles across vastly different therapeutic areas.

This technical guide synthesizes the biological activity of 2-propoxynicotinic acid analogs across three primary pharmacological domains:

  • Cardiovascular/Urological: Phosphodiesterase type 5 (PDE5) inhibition.

  • Oncology: Gut-restricted Cyclooxygenase-2 (COX-2) inhibition for colorectal cancer.

  • Neurology: Orexin receptor modulation for sleep-wake disorders.

By analyzing the causality behind the structural modifications of this scaffold, drug development professionals can leverage 2-propoxynicotinic acid to solve complex challenges related to systemic toxicity, first-pass clearance, and receptor selectivity.

Domain I: Potent and Selective PDE5 Inhibitors

The foundational architecture of early PDE5 inhibitors (e.g., sildenafil) relied on a piperazine sulfonamide moiety, which unfortunately served as a primary site for rapid first-pass hepatic metabolism. To achieve high, dose-independent oral bioavailability, researchers utilized 2-propoxynicotinic acid as a starting material to replace the piperazine sulfonamide with a metabolically stable methyl ketone, while utilizing the 2-alkoxypyridine core to maintain critical catalytic site interactions .

Mechanism of Action

The 2-propoxynicotinic acid analogs act as competitive inhibitors at the PDE5 catalytic site. By preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive GMP, these compounds prolong the smooth muscle relaxation required for vasodilation.

PDE5_Pathway NO Nitric Oxide (NO) Release GC Guanylate Cyclase Activation NO->GC cGMP cGMP Accumulation GC->cGMP Catalyzes GTP GTP GTP->cGMP Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolysis GMP Inactive GMP PDE5->GMP Inhibitor 2-Propoxynicotinic Acid Analog Inhibitor->PDE5 Competitive Inhibition

Figure 1: Mechanism of action for 2-propoxynicotinic acid-derived PDE5 inhibitors.

Experimental Protocol: Synthesis & Caco-2 Flux Validation

To ensure the new analogs overcome the clearance limitations of previous generations, the following self-validating workflow is employed:

  • Step 1: Electrophilic Iodination of 2-Propoxynicotinic Acid.

    • Procedure: Dissolve 2-propoxynicotinic acid in trifluoroacetic acid (TFA) and trifluoroacetic anhydride. Add N-iodosuccinimide (NIS) portion-wise under reflux.

    • Causality: Functionalizing the C5 position with iodine is a strict prerequisite. It activates the ring for a subsequent Sonogashira cross-coupling reaction, which is necessary to build the metabolically stable methyl ketone pharmacophore.

  • Step 2: Caco-2 Permeability Assay.

    • Procedure: Seed Caco-2 cells on polycarbonate filter inserts. Apply the synthesized analog to the apical chamber and measure basolateral accumulation via LC-MS/MS over 120 minutes.

    • Causality: High intestinal absorption is required to bypass dose-dependent bioavailability drops. The propoxy chain specifically reduces the topological polar surface area (TPSA), enhancing transcellular flux.

  • Step 3: Protocol Self-Validation (Monolayer Integrity).

    • Validation Mechanism: Co-incubate the assay with Lucifer Yellow (a paracellular marker). If the Lucifer Yellow apparent permeability ( Papp​ ) exceeds 1×10−6 cm/s, the tight junctions of the monolayer are compromised. The system automatically invalidates the flux data of the analog, preventing false-positive absorption readings.

Domain II: Gut-Restricted COX-2 Inhibitors for Chemoprevention

While systemic COX-2 inhibitors (like celecoxib) effectively reduce the incidence of colorectal adenomas, they carry a severe risk of cardiovascular (CV) toxicity. By utilizing halogenated 2-propoxynicotinic acid derivatives (e.g., 6-chloro-2-propoxynicotinic acid), researchers intentionally engineered compounds with lowered clog P and high systemic clearance. This restricts the pharmacological activity entirely to the gastrointestinal tract .

Pharmacokinetic Compartmentalization

COX2_Pathway Oral Oral Administration of Gut-Restricted Analog Gut High Colonic Exposure (Low Permeability) Oral->Gut Low clogP Systemic Systemic Circulation (Minimized) Oral->Systemic High Clearance COX2 Lamina Propria COX-2 Gut->COX2 Local Inhibition CV Cardiovascular Toxicity (Avoided) Systemic->CV Prevented PGE2 PGE2 Suppression COX2->PGE2 Tumor Adenoma/CRC Prevention PGE2->Tumor

Figure 2: Pharmacokinetic compartmentalization of gut-restricted COX-2 inhibitors.

Experimental Protocol: Ex Vivo 18F-FDG Uptake Attenuation

To prove that the 2-propoxynicotinic acid analogs are acting locally in the gut without systemic exposure, an ex vivo radiotracer protocol is utilized.

  • Step 1: In Vivo Dosing and Tissue Isolation.

    • Procedure: Administer the analog orally to APCmin/+ mouse models. After 4 hours, euthanize the subjects and rapidly isolate the colonic lamina propria and systemic plasma.

    • Causality: Isolating the compartments allows researchers to verify the spatial restriction of the drug. The 2-propoxy modification ensures the drug remains trapped in the mucosal layer rather than permeating into the bloodstream.

  • Step 2: 18F-FDG Radiotracer Incubation.

    • Procedure: Incubate the excised colonic tissue with 18F-fluorodeoxyglucose (18F-FDG) and measure radioactive uptake using a gamma counter.

    • Causality: 18F-FDG uptake is a direct proxy for localized inflammation and macrophage activation driven by tumor-promoting Prostaglandin E2 (PGE2). Reduced uptake confirms local COX-2 inhibition.

  • Step 3: Protocol Self-Validation (Biomarker Correlation).

    • Validation Mechanism: The radiotracer data must be cross-validated against LC-MS/MS quantification of PGE2 levels in the exact same tissue sample. If 18F-FDG uptake is attenuated but PGE2 levels remain high, the system flags a metabolic anomaly or radiotracer contamination, invalidating the efficacy claim.

Domain III: Orexin Receptor Modulators for Insomnia

Beyond peripheral targets, 2-propoxynicotinic acid is utilized in central nervous system (CNS) drug design. By coupling the acid with disubstituted octahydropyrrolo[3,4-c]pyrroles, researchers generate potent dual orexin receptor (OX1R and OX2R) antagonists. These compounds effectively block the wakefulness-promoting orexin peptides, offering a targeted treatment for insomnia and sleep-wake transition disorders .

Signaling Pathway Modulation

Orexin_Pathway Orexin Orexin A & B Peptides Receptors OX1R & OX2R Receptors Orexin->Receptors Agonism Wake Wakefulness & Arousal Receptors->Wake Antagonist 2-Propoxynicotinic Antagonist Antagonist->Receptors Blockade Sleep Sleep Induction (Insomnia Treatment) Antagonist->Sleep Promotes

Figure 3: Modulation of the sleep-wake cycle via orexin receptor antagonism.

Quantitative Data Synthesis

The true utility of the 2-propoxynicotinic acid scaffold lies in its tunability. Table 1 summarizes how minor structural derivations of this single building block yield vastly different physicochemical and pharmacological profiles.

Table 1: Comparative Pharmacological Profiles of 2-Propoxynicotinic Acid Analogs

Therapeutic ClassTarget Enzyme/ReceptorRepresentative IC50 / AffinityTarget clog P RangePrimary Clearance RoutePharmacological Outcome
PDE5 Inhibitors PDE5 (Corpus Cavernosum)< 10 nM2.5 - 3.5Hepatic (Minimized via methyl ketone)High, dose-independent oral bioavailability
Gut-Restricted NSAIDs COX-2 (Lamina Propria)1.0 - 2.0 μM1.5 - 2.2High Systemic Clearance (Fecal dominant)Gut-restricted exposure, minimized CV toxicity
Orexin Antagonists OX1R / OX2R (CNS)< 50 nM2.0 - 3.0Hepatic / RenalDual antagonism, rapid sleep induction

Conclusion

The 2-propoxynicotinic acid scaffold is a masterclass in rational drug design. Whether it is utilized to lower first-pass hepatic clearance in PDE5 inhibitors, intentionally force gut-restriction in COX-2 inhibitors to avoid systemic toxicity, or enable blood-brain barrier penetration for orexin receptor antagonism, the structural predictability of the 2-alkoxypyridine core makes it an indispensable tool for pharmaceutical scientists.

References

  • Allerton, C. M. N., et al. "A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability." Journal of Medicinal Chemistry, ACS Publications, 2006.[Link]

  • Zhang, Z., et al. "Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer." Journal of Medicinal Chemistry, ACS Publications, 2021.[Link]

  • Malherbe, P., et al. "Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators.
Exploratory

The Therapeutic Potential of 2-Propoxynicotinic Acid: A Privileged Scaffold in Modern Drug Discovery

Introduction to the 2-Propoxynicotinic Acid Scaffold In contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 2-Propoxynicotinic Acid Scaffold

In contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with diverse biological targets—are paramount. 2-Propoxynicotinic acid (CAS 68359-09-1) has emerged as a highly versatile building block [1]. Structurally, it consists of an electron-deficient pyridine ring substituted with a carboxylic acid at the 3-position and a propoxy ether at the 2-position.

The therapeutic potential of 2-propoxynicotinic acid does not lie in its direct biological activity as a standalone drug, but rather in its capacity to serve as a foundational intermediate. The propoxy chain provides tunable lipophilicity (ClogP), which is critical for modulating first-pass metabolism and tissue distribution. Meanwhile, the nicotinic acid core offers a stable aromatic system that undergoes highly regioselective halogenation, enabling downstream cross-coupling and amidation reactions. This guide explores its critical role in synthesizing three distinct classes of therapeutics: Phosphodiesterase type 5 (PDE5) inhibitors, gut-restricted Cyclooxygenase-2 (COX-2) inhibitors, and Orexin receptor modulators.

Overcoming First-Pass Metabolism in PDE5 Inhibitors

The launch of sildenafil revolutionized the treatment of male erectile dysfunction (MED) by selectively inhibiting PDE5, thereby enhancing nitric oxide-mediated cGMP signaling in the corpus cavernosum. However, sildenafil's piperazine sulfonamide group is highly susceptible to first-pass liver metabolism, leading to variable oral bioavailability[2].

To achieve dose-independent oral bioavailability, researchers utilized 2-propoxynicotinic acid to design a novel series of pyrazolopyrimidinone derivatives. By replacing the metabolically labile piperazine sulfonamide with a 5′-methyl ketone on a 2-alkoxy-3-pyridinyl ring, the first-pass clearance was drastically reduced. The propoxy group ensures optimal moderate lipophilicity, facilitating rapid intestinal absorption while resisting immediate hepatic degradation.

G A 2-Propoxynicotinic Acid (Starting Material) B Electrophilic Iodination (NIS, TFA, TFAA, Reflux) A->B C 5-Iodo-2-propoxynicotinic acid (Key Intermediate) B->C D Amidation (Coupling with Pyrazole Carboxamide) C->D E Base-Mediated Cyclization (KHMDS, n-propanol) D->E F Pyrazolopyrimidinone Template (PDE5 Inhibitor) E->F

Synthesis workflow of PDE5 inhibitors utilizing 2-propoxynicotinic acid as the primary scaffold.

Validated Protocol: Synthesis of 5-Iodo-2-propoxynicotinic Acid

This step is the critical gateway for creating the PDE5 inhibitor template. The protocol relies on generating a highly reactive iodonium species.

Methodology:

  • Solubilization & Activation: Dissolve 2-propoxynicotinic acid (9.30 g, 51.3 mmol) slowly in a mixture of Trifluoroacetic Acid (TFA, 75 mL) and Trifluoroacetic Anhydride (TFAA, 19 mL).

    • Causality Note: TFA protonates the pyridine nitrogen, directing electrophilic attack strictly to the 5-position (meta to the carboxylic acid, para to the propoxy group). TFAA acts as a potent dehydrating agent, ensuring an anhydrous environment that prevents the hydrolysis of the active iodonium intermediate.

  • Halogenation: Add N-Iodosuccinimide (NIS) (18.6 g, 82.7 mmol) portionwise to the solution.

  • Thermal Reaction: Heat the resulting red/brown solution at reflux for 6 hours to drive the electrophilic aromatic substitution, followed by stirring for 16 hours at room temperature to ensure complete conversion.

  • Workup: Concentrate the mixture in vacuo to remove volatile acids. Quench by adding water (150 mL).

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 150 mL). The combined organic layers contain the purified 5-iodo-2-propoxynicotinic acid intermediate, ready for subsequent amidation [2].

Engineering Gut-Restricted COX-2 Inhibitors for Chemoprevention

Selective COX-2 inhibitors (e.g., celecoxib) effectively reduce the incidence of colorectal adenomas. However, their systemic distribution causes prolonged COX-2 inhibition in the cardiovascular system, increasing the risk of thrombotic events [3].

To decouple gastrointestinal efficacy from cardiovascular toxicity, medicinal chemists leveraged derivatives of 2-propoxynicotinic acid to synthesize "gut-restricted" COX-2 inhibitors. The strategy centers on intentionally lowering the calculated partition coefficient (ClogP) and increasing hepatic clearance. By utilizing the propoxynicotinic acid scaffold, researchers synthesized compounds with low intrinsic permeability. When administered orally, these compounds exhibit high retention in the colonic lumen (the target site for colorectal cancer chemoprevention) but are rapidly cleared from systemic circulation if absorbed.

G A 2-Propoxynicotinic Acid Derivative (Low ClogP, High Clearance) B Oral Administration A->B C High Colonic Retention (Target Tissue) B->C Poor Permeability D Rapid Systemic Clearance (Liver Metabolism) B->D Absorbed Fraction E Inhibition of COX-2 (PGE2 Suppression) C->E F Minimized Cardiovascular Risk D->F G Colorectal Cancer Chemoprevention E->G

Pharmacokinetic rationale for gut-restricted COX-2 inhibitors in colorectal cancer chemoprevention.

Quantitative Data: Pharmacokinetic Profiling

The table below summarizes the effect of scaffold modification on tissue distribution, demonstrating how 2-propoxynicotinic acid derivatives achieve gut restriction compared to legacy systemic inhibitors [3].

CompoundClogPCellular COX-2 IC50 (μM)Colon Exposure (ng/g)Plasma Exposure (ng/mL)Tissue Ratio (Colon:Plasma)
Celecoxib (Systemic)3.500.049,4602,553~ 3.7 : 1
Etoricoxib (Systemic)2.800.1055.736.4~ 1.5 : 1
Analogue 5 (5-Me derivative)1.601.50> 12,000< 50> 240 : 1
Analogue 6 (5-Et derivative)2.131.20> 10,000< 100> 100 : 1

Note: Analogues 5 and 6 demonstrate how tuning the lipophilicity of the propoxynicotinic core drastically shifts the exposure ratio in favor of the colon, validating the gut-restriction hypothesis.

Orexin Receptor Modulators for Sleep Disorders

Beyond metabolic and inflammatory targeting, 2-propoxynicotinic acid is utilized in central nervous system (CNS) drug discovery. The orexin system, comprising OX1R and OX2R receptors, regulates the sleep-wake cycle. Antagonism of these receptors is a validated therapeutic pathway for treating insomnia and sleep-wake transition disorders [4].

In the synthesis of disubstituted octahydropyrrolo[3,4-c]pyrroles (potent orexin receptor modulators), 2-propoxynicotinic acid is utilized to form a critical amide linkage. The propoxy group on the pyridine ring interacts favorably with the hydrophobic pockets of the orexin-2 receptor, enhancing binding affinity and conferring selectivity over other GPCRs. The robust carboxylic acid moiety allows for standard peptide coupling (e.g., using HATU or EDC/HOBt) with the pyrrole nitrogen, yielding stable, brain-penetrant antagonists.

Conclusion

2-Propoxynicotinic acid is far more than a simple reagent; it is a rationally designed molecular scaffold that solves complex pharmacokinetic and pharmacodynamic challenges. Whether it is preventing the first-pass metabolism of PDE5 inhibitors, restricting COX-2 inhibitors to the gastrointestinal tract to prevent cardiovascular toxicity, or enhancing the receptor affinity of orexin modulators, its structural features—specifically the tunable propoxy ether and the stable nicotinic acid core—make it an indispensable tool in the modern drug development pipeline.

References

  • Bell, A. S., et al. (2006). A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability. Journal of Medicinal Chemistry, 49(11), 3232–3244. Retrieved March 31, 2026, from [Link]

  • Ghosh, A., et al. (2021). Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer. Journal of Medicinal Chemistry, 64(15), 11527–11542. Retrieved March 31, 2026, from [Link]

  • Letourneau, J. J., et al. (2011). Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators. World Intellectual Property Organization, WO2011050198A1.
Foundational

Physicochemical Profiling and Synthetic Utility of 2-Propoxynicotinic Acid in PDE5 Inhibitor Development

Executive Summary 2-Propoxynicotinic acid (IUPAC: 2-propoxypyridine-3-carboxylic acid) is a critical ortho-alkoxy substituted pyridine derivative[1]. In modern medicinal chemistry, it serves as a foundational building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propoxynicotinic acid (IUPAC: 2-propoxypyridine-3-carboxylic acid) is a critical ortho-alkoxy substituted pyridine derivative[1]. In modern medicinal chemistry, it serves as a foundational building block for the synthesis of potent, highly selective phosphodiesterase type 5 (PDE5) inhibitors, particularly within the pyrazolopyrimidinone class[2]. The strategic placement of the propoxy group is not merely structural filler; it provides the necessary lipophilicity and steric bulk to occupy the hydrophobic pocket of the PDE5 enzyme's active site, thereby dictating the pharmacokinetic profile and target binding affinity of downstream active pharmaceutical ingredients (APIs)[3].

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical properties of 2-propoxynicotinic acid is paramount for optimizing reaction conditions, predicting solubility during extraction, and ensuring batch-to-batch consistency. The propoxy chain at the C2 position of the pyridine ring inductively donates electron density while sterically shielding the carboxylic acid at C3[4].

Table 1: Key Physicochemical Properties of 2-Propoxynicotinic Acid

PropertyValueCausality / Impact on Development
CAS Number Unique identifier for sourcing and regulatory filing.
Molecular Formula C9H11NO3[5]Determines mass balance and stoichiometric calculations.
Molecular Weight 181.19 g/mol Optimal low molecular weight for a synthetic precursor.
Physical State White to off-white solid[6]Indicates high purity; facilitates gravimetric handling.
LogP (Lipophilicity) ~1.5 - 2.0 (calc.)Enhances organic solubility compared to unsubstituted nicotinic acid.
Solubility Soluble in DMF, DCM, EtOAc[6]Drives the choice of solvent in downstream coupling reactions.

Synthetic Methodologies & Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating systems. The conversion of 2-propoxynicotinic acid into a PDE5 inhibitor involves regioselective halogenation, acyl chloride formation, and amide coupling. The iodination of 2-propoxynicotinic acid yields 5-iodo-2-propoxynicotinic acid, a versatile intermediate for cross-coupling, as detailed in the[3].

Protocol: Synthesis of 5-Iodo-2-propoxynicotinic acid and Amide Coupling

Objective: To activate 2-propoxynicotinic acid for pyrazolopyrimidinone cyclization.

Step 1: Regioselective Iodination

  • Reagent Preparation: Dissolve 2-propoxynicotinic acid (1.0 eq) in a highly acidic solvent system (e.g., Trifluoroacetic acid/Trifluoroacetic anhydride)[3].

  • Halogenation: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

    • Causality: The propoxy group strongly activates the pyridine ring via resonance, directing the electrophilic aromatic substitution exclusively to the C5 position (para to the propoxy group)[3].

  • Quenching & Isolation: Stir for 4 hours at room temperature. Quench with aqueous sodium thiosulfate to neutralize unreacted iodine species. Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate in vacuo[6].

Step 2: Acyl Chloride Formation

  • Activation: Suspend the isolated 5-iodo-2-propoxynicotinic acid in anhydrous dichloromethane (DCM)[6].

  • Chlorination: Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq)[6].

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active species converting the carboxylic acid to the acyl chloride without generating water[6].

  • Concentration: Stir until gas evolution (CO2, CO) ceases. Evaporate the solvent to yield the crude acid chloride[6].

Step 3: Amide Coupling & Cyclization

  • Coupling: Dissolve the acid chloride in DCM and add dropwise to a solution of a pyrazole-3-carboxamide derivative (1.0 eq) and triethylamine (2.0 eq) at 0°C[6].

  • Cyclization: Isolate the resulting amide, dissolve in an alcoholic solvent (e.g., n-propanol), and treat with a strong base like potassium bis(trimethylsilyl)amide (KHMDS) under reflux.

    • Causality: The strong, non-nucleophilic base deprotonates the amide nitrogen, driving the intramolecular cyclization onto the adjacent carboxamide to form the rigid pyrazolopyrimidinone core[3].

Visualizing the Synthetic and Biological Pathways

G cluster_0 Synthesis Workflow A 2-Propoxynicotinic Acid (CAS: 68359-09-1) B Iodination (5-Iodo-2-propoxynicotinic acid) A->B C Acid Chloride Formation (Oxalyl Chloride + DMF) B->C D Amide Coupling (with Pyrazole-3-carboxamide) C->D E Cyclization (Strong Base / n-propanol) D->E F Pyrazolopyrimidinone (PDE5 Inhibitor) E->F

Caption: Chemical synthesis workflow from 2-Propoxynicotinic Acid to Pyrazolopyrimidinone PDE5 inhibitors.

G NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP GC->cGMP GTP GTP GTP->cGMP GC Catalysis Degradation 5'-GMP (Inactive) cGMP->Degradation Hydrolysis Relaxation Smooth Muscle Relaxation cGMP->Relaxation PKG Activation PDE5 PDE5 Enzyme PDE5->Degradation Inhibitor Pyrazolopyrimidinone (Derived from 2-PNA) Inhibitor->PDE5 Blocks

Caption: Mechanism of action for PDE5 inhibitors derived from 2-Propoxynicotinic Acid.

E-E-A-T & Scientific Grounding

The utilization of 2-propoxynicotinic acid is extensively documented in patent literature, most notably in, which describes the synthesis of pyrazolopyrimidinone cGMP PDE5 inhibitors for the treatment of sexual dysfunction[2]. The structural incorporation of the propoxy group actively occupies the hydrophobic pocket of the PDE5 enzyme's active site, significantly increasing binding affinity compared to methoxy or ethoxy analogues[3]. Furthermore, subsequent modifications at the 5-position (introduced via the iodination step) allow for the attachment of solubilizing groups (e.g., piperazine derivatives), which tune the pharmacokinetic parameters for high and dose-independent oral bioavailability[3].

References

  • Title: WO1999054333A1 - Pyrazolopyrimidinone cgmp pde5 inhibitors for the treatment of sexual dysfunction Source: Google Patents URL
  • Title: A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Early-phase research on 2-Propoxynicotinic acid for metabolic disorders

An In-Depth Technical Guide to the Early-Phase Research of 2-Propoxynicotinic Acid for Metabolic Disorders Abstract Metabolic disorders, including dyslipidemia and atherosclerosis, represent a significant global health b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early-Phase Research of 2-Propoxynicotinic Acid for Metabolic Disorders

Abstract

Metabolic disorders, including dyslipidemia and atherosclerosis, represent a significant global health burden. Nicotinic acid (Niacin), a long-standing therapy for dyslipidemia, has paved the way for the exploration of novel derivatives with improved therapeutic profiles. This guide provides a comprehensive technical overview of a hypothetical early-phase research and development program for 2-Propoxynicotinic acid, a novel nicotinic acid derivative, for the treatment of metabolic disorders. We will delve into the core scientific principles, from elucidating the mechanism of action to designing preclinical studies and a Phase I clinical trial. This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Rationale for 2-Propoxynicotinic Acid

Nicotinic acid, despite its efficacy in modulating lipid profiles, is often associated with poor patient compliance due to side effects like cutaneous flushing[1][2]. The development of novel nicotinic acid derivatives, such as the hypothetical 2-Propoxynicotinic acid, aims to retain the therapeutic benefits while mitigating these adverse effects. The core hypothesis is that the 2-propoxy modification on the nicotinic acid scaffold will alter its pharmacokinetic and pharmacodynamic properties, potentially leading to a more favorable therapeutic window.

The primary molecular target for nicotinic acid and its derivatives is the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2)[1][2][3]. Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids (FFAs) to the liver. This, in turn, decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently low-density lipoprotein (LDL) cholesterol[2][4].

This guide will outline a structured, data-driven approach to the early-stage investigation of 2-Propoxynicotinic acid, from initial in vitro characterization to a first-in-human clinical study.

Mechanism of Action: Targeting GPR109A

The central tenet of 2-Propoxynicotinic acid's therapeutic potential lies in its presumed activity as a GPR109A agonist. The activation of this receptor initiates a cascade of intracellular events with profound metabolic consequences.

The GPR109A Signaling Pathway

Upon binding of an agonist like 2-Propoxynicotinic acid, GPR109A, a Gi/o-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[2][4][5]. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key regulator of hormone-sensitive lipase (HSL). The subsequent decrease in HSL activity curtails the hydrolysis of triglycerides stored in adipocytes, thereby reducing the release of FFAs into the circulation[4].

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Liver 2-Propoxynicotinic_acid 2-Propoxynicotinic acid GPR109A GPR109A Receptor 2-Propoxynicotinic_acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids Triglycerides->FFAs Releases FFAs_liver Free Fatty Acids FFAs->FFAs_liver Reduced flux to liver VLDL_synthesis VLDL Synthesis FFAs_liver->VLDL_synthesis Substrate for

Caption: Proposed GPR109A signaling pathway for 2-Propoxynicotinic acid.

Preclinical Research and Development

A robust preclinical data package is essential to justify the progression of 2-Propoxynicotinic acid into clinical trials. The following sections outline a logical sequence of in vitro and in vivo studies.

In Vitro Characterization

The initial phase of preclinical research focuses on characterizing the interaction of 2-Propoxynicotinic acid with its target and assessing its cellular effects.

Objective: To determine the binding affinity and functional potency of 2-Propoxynicotinic acid at the GPR109A receptor.

Protocol: Radioligand Binding Assay

  • Cell Line: Use a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

  • Radioligand: Utilize a radiolabeled GPR109A antagonist (e.g., [³H]-MK-0354).

  • Competition Binding: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled 2-Propoxynicotinic acid.

  • Detection: Measure the displacement of the radioligand using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity.

Protocol: cAMP Functional Assay

  • Cell Line: Use the same GPR109A-expressing cell line.

  • Stimulation: Treat cells with forskolin to stimulate cAMP production.

  • Treatment: Co-treat cells with increasing concentrations of 2-Propoxynicotinic acid.

  • Detection: Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.[6]

  • Data Analysis: Determine the EC50 value, representing the concentration of 2-Propoxynicotinic acid that produces 50% of the maximal inhibitory effect on cAMP production.

Parameter Description Metric
Binding Affinity The strength of the interaction between 2-Propoxynicotinic acid and GPR109A.Ki (nM)
Functional Potency The concentration of 2-Propoxynicotinic acid required to elicit a half-maximal response.EC50 (nM)

Table 1: Key In Vitro Parameters for 2-Propoxynicotinic Acid.

Objective: To confirm the functional consequence of GPR109A activation by measuring the inhibition of lipolysis in primary adipocytes.

Protocol:

  • Cell Source: Isolate primary adipocytes from human or rodent adipose tissue.

  • Lipolysis Induction: Stimulate lipolysis using isoproterenol, a beta-adrenergic agonist.

  • Treatment: Treat adipocytes with increasing concentrations of 2-Propoxynicotinic acid.

  • Measurement: Quantify the release of glycerol or FFAs into the culture medium as a measure of lipolysis.

  • Data Analysis: Calculate the IC50 value for the inhibition of lipolysis.

In Vivo Pharmacology and Efficacy

In vivo studies are critical to assess the therapeutic potential of 2-Propoxynicotinic acid in a complex biological system.

Genetically modified mouse models are widely used to study dyslipidemia and atherosclerosis.[7][8][9]

  • Apolipoprotein E-deficient (ApoE-/-) mice: These mice develop spontaneous hypercholesterolemia and atherosclerotic lesions, especially when fed a high-fat diet.[7][8][9]

  • Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice exhibit elevated LDL cholesterol levels and are also susceptible to diet-induced atherosclerosis.[7][8][9]

Objective: To evaluate the effect of 2-Propoxynicotinic acid on plasma lipid profiles and atherosclerotic plaque development in a relevant animal model.

Protocol:

  • Model: Use male ApoE-/- mice.

  • Diet: Feed the mice a Western-type high-fat diet to induce robust dyslipidemia and atherosclerosis.

  • Treatment Groups:

    • Vehicle control (e.g., saline or appropriate solvent)

    • 2-Propoxynicotinic acid (low, medium, and high doses)

    • Positive control (e.g., nicotinic acid)

  • Dosing: Administer the compounds daily via oral gavage for a period of 12-16 weeks.

  • Endpoints:

    • Plasma Lipids: Measure total cholesterol, LDL-C, HDL-C, and triglycerides at baseline and at regular intervals throughout the study.

    • Atherosclerotic Plaque Analysis: At the end of the study, euthanize the animals and quantify the atherosclerotic lesion area in the aorta using Oil Red O staining.

Parameter Measurement Expected Outcome with 2-Propoxynicotinic Acid
Total CholesterolEnzymatic colorimetric assayDecrease
LDL-CEnzymatic colorimetric assayDecrease
HDL-CEnzymatic colorimetric assayIncrease or no change
TriglyceridesEnzymatic colorimetric assayDecrease
Aortic Plaque AreaHistological analysis with Oil Red O stainingDecrease

Table 2: Expected In Vivo Efficacy Endpoints for 2-Propoxynicotinic Acid.

InVivo_Workflow Start Start ApoE_mice ApoE-/- Mice on Western Diet Start->ApoE_mice Randomization Randomization into Treatment Groups ApoE_mice->Randomization Dosing Daily Oral Gavage (12-16 weeks) Randomization->Dosing Monitoring Plasma Lipid Monitoring Dosing->Monitoring Periodic Euthanasia Euthanasia and Tissue Collection Dosing->Euthanasia End of study Plaque_Analysis Aortic Plaque Quantification Euthanasia->Plaque_Analysis Data_Analysis Data Analysis and Reporting Plaque_Analysis->Data_Analysis

Caption: In vivo efficacy study workflow for 2-Propoxynicotinic acid.

Early-Phase Clinical Development

Assuming positive preclinical findings, the next step is to transition 2-Propoxynicotinic acid into early-phase clinical trials.

Phase I Clinical Trial Design

The primary objectives of a Phase I trial are to assess the safety, tolerability, and pharmacokinetics (PK) of a new drug in humans.[10][11][12]

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

Study Population: Healthy male and female volunteers, typically between 18 and 55 years of age.[10]

Objective: To evaluate the safety and PK of single doses of 2-Propoxynicotinic acid.[10][11]

Methodology:

  • Cohorts of 6-8 subjects (6 active, 2 placebo) will receive a single oral dose of 2-Propoxynicotinic acid.

  • The starting dose will be determined based on preclinical toxicology data.

  • Dose escalation to the next cohort will occur after a safety review of the preceding dose level.

  • Intensive PK blood sampling will be performed over 24-48 hours post-dose.

Objective: To assess the safety and PK of multiple doses of 2-Propoxynicotinic acid and to investigate its effects on biomarkers of target engagement.[10][11]

Methodology:

  • Cohorts of 8-10 subjects will receive daily oral doses of 2-Propoxynicotinic acid or placebo for 7-14 days.

  • PK profiles will be assessed at steady-state.

  • Pharmacodynamic (PD) markers, such as plasma FFA levels, will be measured to confirm target engagement.

Phase Objective Key Assessments
SAD Safety and PK of a single doseAdverse events, vital signs, ECGs, clinical laboratory tests, PK parameters (Cmax, Tmax, AUC)
MAD Safety and PK of multiple doses, target engagementSame as SAD, plus steady-state PK, and changes in plasma FFA levels

Table 3: Overview of Phase I Clinical Trial Design for 2-Propoxynicotinic Acid.

Future Directions and Conclusion

The successful completion of this early-phase research program would provide a strong foundation for the further development of 2-Propoxynicotinic acid as a novel therapy for metabolic disorders. Positive data would warrant the initiation of Phase II studies to evaluate its efficacy in patients with dyslipidemia.

The development of new GPR109A agonists remains a promising strategy for the treatment of dyslipidemia.[1] A thorough and systematic approach to early-phase research, as outlined in this guide, is crucial for identifying and advancing promising candidates like 2-Propoxynicotinic acid.

References

  • Future of GPR109A agonists in the treatment of dyslipidaemia. PubMed. (2011). Available at: [Link]

  • Research methods for animal models of atherosclerosis. PMC. (2021). Available at: [Link]

  • In Search for Genes Related to Atherosclerosis and Dyslipidemia Using Animal Models. Multidisciplinary Digital Publishing Institute. (2020). Available at: [Link]

  • Novel Niacin Receptor Agonists: A Promising Strategy for the Treatment of Dyslipidemia. ResearchGate. (2018). Available at: [Link]

  • Dyslipidemia and Atherosclerosis Mouse Models. Charles River Laboratories. (n.d.). Available at: [Link]

  • Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers. (2015). Available at: [Link]

  • Advances in experimental dyslipidemia and atherosclerosis. PubMed. (2001). Available at: [Link]

  • Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Publications. (2010). Available at: [Link]

  • Niacin Derivatives in MASLD: Metabolic and Therapeutic Insights. MDPI. (2026). Available at: [Link]

  • Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Medicinal Chemistry Letters. (2010). Available at: [Link]

  • A Guide to Phase 1 Clinical Trial Designs. Quanticate. (2023). Available at: [Link]

  • A Randomized, Placebo-Controlled Trial to Assess the Effects of 8 Weeks of Administration of GSK256073, a Selective GPR109A Agonist, on High-Density Lipoprotein Cholesterol in Subjects With Dyslipidemia. PubMed. (2019). Available at: [Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. (2007). Available at: [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes. AIR Unimi. (2024). Available at: [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. (2024). Available at: [Link]

  • Phase I Metabolism and Drug Development: Challenges and Innovations. Longdom Publishing. (2024). Available at: [Link]

  • Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. (1983). Available at: [Link]

  • How to Plan a Phase 1 Clinical Trial. ACM Global Laboratories. (2023). Available at: [Link]

  • Phase I Clinical Trials Explained: Objectives, Risks & Process. CCRPS. (2025). Available at: [Link]

  • Phase I Clinical Trials. Celine Halioua. (n.d.). Available at: [Link]

  • 2-Hydroxynicotinic acid. PubChem. (n.d.). Available at: [Link]

  • GPR109A and Vascular Inflammation. PMC. (2015). Available at: [Link]

  • The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla. PMC. (2019). Available at: [Link]

  • Chemical structure of compounds, 2-Propenoic acid,... ResearchGate. (2022). Available at: [Link]

  • Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers. (2024). Available at: [Link]

  • 2-Propenoic acid, 3-[2,2-dimethyl-1-oxo-3-[(1-oxo-2-propenyl)oxy]propoxy]-2,2-dimethylpropyl ester. PubChem. (n.d.). Available at: [Link]

  • 2-propenoic acid, homopolymer, calcium salt. PubChem. (n.d.). Available at: [Link]

  • 2-Propenoic acid. NIST WebBook. (n.d.). Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. (2012). Available at: [Link]

  • 2-Phenoxynicotinic acid. PubChem. (n.d.). Available at: [Link]

  • 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, polymer with 2,4-diisocyanato-1-methylbenzene, 2-ethyl-2-(hydroxymethyl) - PubChem. (n.d.). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assays for Evaluating 2-Propoxynicotinic Acid Derivatives as Gut-Restricted COX-2 Inhibitors

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Colorectal Cancer (CRC) Chemoprevention, Gastrointestinal-Targeted Therapeutics Introduction & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Colorectal Cancer (CRC) Chemoprevention, Gastrointestinal-Targeted Therapeutics

Introduction & Mechanistic Rationale

Selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) have demonstrated significant efficacy in reducing the incidence of colorectal adenomas and preventing colorectal cancer (CRC) progression[1]. However, their long-term clinical utility is severely limited by dose-dependent cardiovascular toxicities driven by systemic COX-2 inhibition[1].

To circumvent this, the development of gut-restricted COX-2 inhibitors has emerged as a superior chemopreventive strategy. By utilizing hydrophilic scaffolds like 2-propoxynicotinic acid (and its halogenated derivatives, such as 6-chloro-2-propoxynicotinic acid), researchers can systematically lower the compound's partition coefficient (cLogP)[2]. This physicochemical tuning reduces intrinsic intestinal permeability, ensuring the drug achieves high localized concentrations in the colonic mucosa while minimizing systemic blood exposure[2].

To validate the efficacy and safety profile of 2-propoxynicotinic acid derivatives, a robust, tri-phasic in vitro testing cascade is required. This cascade must prove:

  • Potent and Selective Target Engagement (COX-2 over COX-1).

  • Intestinal Retention (Low Caco-2 permeability).

  • Rapid Systemic Clearance (High microsomal instability for any absorbed fraction).

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Homeostasis AA->COX1 COX2 COX-2 (Inducible) Colorectal Tumorigenesis AA->COX2 Mucosal Protection Mucosal Protection COX1->Mucosal Protection PGE2 PGE2 Production COX2->PGE2 CRC Colorectal Cancer Progression PGE2->CRC Drug 2-Propoxynicotinic Acid Derivatives Drug->COX1 Spared Drug->COX2 Selective Inhibition (Gut-Restricted)

Fig 1. Selective COX-2 inhibition by 2-Propoxynicotinic acid derivatives in CRC.

Experimental Workflow & Causality

A self-validating experimental workflow ensures that compounds progressing to in vivo models possess the exact pharmacokinetic and pharmacodynamic parameters required for gut restriction.

Workflow Phase1 1. Target Selectivity COX-1/COX-2 Assays Phase2 2. Gut Restriction Caco-2 Permeability Phase1->Phase2 Phase3 3. Systemic Clearance HLM Stability Phase2->Phase3 Phase4 4. In Vivo Efficacy APCmin/+ Mouse Model Phase3->Phase4

Fig 2. Sequential in vitro to in vivo screening workflow for gut-restricted COX-2 inhibitors.

Detailed Experimental Protocols

Protocol A: In Vitro COX-1/COX-2 Enzymatic Selectivity Assay

Purpose: To confirm that the 2-propoxynicotinic acid derivative selectively inhibits COX-2 (preventing PGE2-mediated tumorigenesis) while sparing COX-1 (maintaining gastrointestinal mucosal integrity). Causality: Long kinetic residence time and high thermodynamic potency against COX-2 are critical for robust target engagement in the colon[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 μM hematin, and 2 mM phenol.

  • Enzyme Pre-incubation: Add 10 nM of recombinant human COX-2 (or COX-1 for the counter-screen) to a 96-well plate. Add the 2-propoxynicotinic acid derivative (serially diluted from 50 μM to 0.1 nM in DMSO; final DMSO concentration <1%). Pre-incubate at 37°C for 15 minutes to allow for compound binding.

  • Reaction Initiation: Initiate the reaction by adding 10 μM Arachidonic Acid (AA). Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Quench the reaction by adding 1 M Stannous Chloride ( SnCl2​ ) in 1 M HCl. Note: SnCl2​ rapidly reduces the unstable intermediate PGH2 to stable PGE2, preventing spontaneous degradation.

  • Quantification: Quantify PGE2 levels using a competitive Enzyme Immunoassay (EIA) kit. Read absorbance at 412 nm.

  • Data Analysis: Calculate IC50​ using a 4-parameter logistic non-linear regression model. A Selectivity Index (SI = COX-1 IC50​ / COX-2 IC50​ ) > 100 is highly desirable.

Protocol B: Caco-2 Bidirectional Permeability Assay

Purpose: To validate the "gut-restricted" physical properties of the compound. Causality: A low apical-to-basolateral ( Papp​ A→B) permeability confirms that the drug will not easily cross the intestinal epithelium into the bloodstream[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/ cm2 on polycarbonate Transwell inserts (0.4 μm pore size, 12-well format).

  • Differentiation: Culture for 21 days, changing media every alternate day.

  • Integrity Check: On day 21, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 400 Ω⋅cm2 to ensure tight junction integrity.

  • Dosing: Wash cells with HBSS buffer (pH 7.4). Add 10 μM of the test compound to the Apical chamber (for A→B) or Basolateral chamber (for B→A).

  • Sampling: Incubate at 37°C on an orbital shaker. Take 50 μL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh HBSS.

  • Analysis: Quantify compound concentration via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state appearance rate, C0​ is initial concentration, and A is the surface area).

Protocol C: Hepatic Microsomal Stability (HLM)

Purpose: To act as a safety net; if a fraction of the drug does absorb systemically, it must be rapidly cleared by the liver to prevent cardiovascular exposure. Causality: High intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) guarantees minimal systemic half-life[2].

Step-by-Step Methodology:

  • Incubation Mixture: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 μM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Pre-warm at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 μL aliquots and immediately quench into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS: Analyze the supernatant for the depletion of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Data Presentation & Interpretation

The following table summarizes the ideal in vitro profile of an optimized 2-propoxynicotinic acid derivative compared to the traditional systemic inhibitor, celecoxib.

Assay ParameterCelecoxib (Systemic Control)Ideal 2-Propoxynicotinic Acid DerivativeInterpretation of Derivative Profile
hCOX-2 IC50​ 0.04 μM< 0.10 μMMaintains potent target engagement for efficacy.
hCOX-1 IC50​ 15.0 μM> 20.0 μMHigh selectivity prevents GI ulceration.
Caco-2 Papp​ (A→B) 22.5×10−6 cm/s <1.0×10−6 cm/sLow permeability traps the drug in the colonic lumen.
Caco-2 Efflux Ratio 1.2> 5.0Substrate for efflux transporters, further preventing absorption.
HLM t1/2​ > 120 min< 15 minRapid hepatic clearance of any absorbed fraction.
Systemic Exposure Risk High Minimal Achieves the goal of gut-restricted chemoprevention.

References

  • Title: Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer[1][2] Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Notes &amp; Protocols: In Vivo Experimental Design for 2-Propoxynicotinic Acid Studies in Mice

Introduction: Rationale and Scientific Context 2-Propoxynicotinic acid is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia.[1] The primary mechanism of action for nico...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Rationale and Scientific Context

2-Propoxynicotinic acid is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia.[1] The primary mechanism of action for nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed in adipocytes and various immune cells.[2][3][4] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids and, subsequently, decreased triglyceride synthesis in the liver.[3] Given its structural similarity, 2-Propoxynicotinic acid is hypothesized to function as a GPR109A agonist, offering a potential new therapeutic avenue for metabolic disorders.

The use of mouse models is indispensable for preclinical evaluation of such compounds.[5][6] Mice offer well-characterized genetics, a relatively short lifecycle, and the availability of numerous disease models that mimic human metabolic conditions, such as diet-induced obesity (DIO) and type 2 diabetes.[7][8][9][10] This guide provides a comprehensive framework for designing and executing robust in vivo studies in mice to elucidate the pharmacokinetic, pharmacodynamic, and therapeutic efficacy profiles of 2-Propoxynicotinic acid.

Mechanistic Grounding: The GPR109A Signaling Pathway

Understanding the target pathway is critical for designing relevant pharmacodynamic readouts. GPR109A activation by an agonist like 2-Propoxynicotinic acid initiates a signaling cascade through a Gi-type G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, reduced protein kinase A (PKA) activity. In adipocytes, this cascade results in the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), the rate-limiting enzyme for triglyceride hydrolysis.

GPR109A_Signaling cluster_cytoplasm Cytoplasm GPR109A GPR109A Receptor Gi Gi Protein (α, βγ subunits) GPR109A->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL_active Active HSL-P PKA->HSL_active HSL_inactive Inactive HSL HSL_active->HSL_inactive TG Triglycerides HSL_active->TG FFA Free Fatty Acids (FFA) TG->FFA Compound 2-Propoxynicotinic Acid Compound->GPR109A

Caption: GPR109A signaling cascade in adipocytes.

PART 1: Foundational Study Design

Before embarking on large-scale efficacy trials, it is crucial to establish the fundamental pharmacokinetic (PK) and pharmacodynamic (PD) properties of 2-Propoxynicotinic acid. This phased approach ensures that subsequent chronic studies are designed with appropriate doses and sampling schedules, maximizing data quality and adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.[5]

Animal Model Selection

The choice of mouse strain is a critical decision that directly impacts the translatability of the findings.[6]

StrainKey CharacteristicsRecommended Use Case
C57BL/6J Wild-type. Prone to developing diet-induced obesity (DIO), insulin resistance, and atherosclerosis.[11][12]Initial PK/PD studies. Chronic efficacy studies using a DIO model.
BALB/c Generally resistant to diet-induced obesity.[11]Useful as a contrasting strain to C57BL/6J for mechanistic studies.
db/db or ob/ob Genetically obese and diabetic due to leptin receptor or leptin deficiency, respectively.[7][13]To study compound effects in a severe, genetically-driven metabolic disease context.
Ins2Akita Model for mature-onset type 1 diabetes with hyperglycemia and hypoinsulinemia.[14]To investigate effects on glucose homeostasis independent of obesity.

For initial studies, the C57BL/6J strain is highly recommended due to its well-characterized metabolic phenotype and susceptibility to diet-induced metabolic syndrome, which closely mirrors the human condition.

Protocol: Pharmacokinetic (PK) Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2-Propoxynicotinic acid after a single administration. This data is essential for selecting the dose and dosing frequency for subsequent studies.[15][16]

PK_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis acclimatize Acclimatize Mice (1 week) fast Fast Mice (4-6 hours) acclimatize->fast formulate Prepare Compound Formulation fast->formulate dose Administer Single Dose (e.g., PO, IP, or IV) formulate->dose blood_sample Serial Blood Sampling (e.g., Saphenous Vein) dose->blood_sample timepoints Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h blood_sample->timepoints plasma Process Blood to Plasma timepoints->plasma bioanalysis LC-MS/MS Analysis of Compound Concentration plasma->bioanalysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) bioanalysis->pk_calc

Caption: Workflow for a single-dose pharmacokinetic study.

Detailed Methodology:

  • Animals: Male C57BL/6J mice, 8-10 weeks old. Acclimatize for at least one week before the experiment.[12]

  • Housing: Maintain a 12-hour light/dark cycle with ad libitum access to standard chow and water.

  • Compound Formulation: Prepare 2-Propoxynicotinic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water). The formulation must be homogenous and stable.

  • Grouping and Dosing:

    • Assign mice to groups based on the route of administration (e.g., Oral Gavage (PO), Intraperitoneal (IP), Intravenous (IV)). A typical starting dose for a novel compound might be 10 mg/kg.

    • PO administration is often preferred for preclinical studies as it mimics the intended clinical route.[17] Maximum oral gavage volume should not exceed 10 ml/kg.[18]

    • IV administration (via the tail vein) is used to determine absolute bioavailability. The maximum bolus injection volume is 5 ml/kg.[19]

  • Blood Collection:

    • Collect serial blood samples (approx. 30-50 µL) from the saphenous or lateral tail vein.[20][21]

    • Suggested time points: Pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

    • Use tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing:

    • Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of 2-Propoxynicotinic acid in plasma using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Expected Data Output:

ParameterDescriptionExample Value
Cmax Maximum observed plasma concentration15 µg/mL
Tmax Time to reach Cmax1.5 h
AUC(0-t) Area under the concentration-time curve75 µg*h/mL
t1/2 Elimination half-life4.2 h
Protocol: Acute Dose-Response (PD) Study

Objective: To establish a relationship between the dose of 2-Propoxynicotinic acid and its acute metabolic effects. This helps identify the minimum effective dose and the optimal dose range for chronic studies.

Detailed Methodology:

  • Animals and Preparation: Use Male C57BL/6J mice. Fast the animals for 4-6 hours prior to dosing to achieve a stable metabolic baseline.

  • Grouping and Dosing:

    • Randomize mice into at least 4 groups (n=8-10/group):

      • Group 1: Vehicle control

      • Group 2: Low Dose (e.g., 3 mg/kg)

      • Group 3: Mid Dose (e.g., 10 mg/kg)

      • Group 4: High Dose (e.g., 30 mg/kg)

    • Administer the compound or vehicle via the selected route (e.g., oral gavage).

  • PD Endpoint Measurement:

    • The primary PD marker for a GPR109A agonist is the suppression of lipolysis. The most direct readout is plasma Non-Esterified Fatty Acids (NEFAs).

    • Collect a baseline blood sample (Time 0) just before dosing.

    • Collect subsequent blood samples at time points informed by the PK study (e.g., at expected Tmax and 2x Tmax; e.g., 1.5 and 3 hours post-dose).

    • Measure plasma NEFA and glucose concentrations.

  • Data Analysis:

    • Calculate the percent change in NEFA levels from baseline for each group at each time point.

    • Plot the dose-response curve (Dose vs. % NEFA suppression) to determine the ED50 (dose that produces 50% of the maximal effect).

PART 2: Chronic Efficacy Study in a Disease Model

Once an effective dose range is established, the long-term therapeutic potential of 2-Propoxynicotinic acid can be assessed in a relevant disease model, such as Diet-Induced Obese (DIO) mice.

Protocol: Chronic Efficacy in DIO Mice

Objective: To evaluate the effects of repeated daily administration of 2-Propoxynicotinic acid on body weight, glucose homeostasis, and dyslipidemia in obese, insulin-resistant mice.

Chronic_Workflow start Start with C57BL/6J Mice hfd Induce Obesity: High-Fat Diet (12-16 weeks) start->hfd baseline Baseline Measurements: Body Weight, Fasting Glucose hfd->baseline randomize Randomize into Groups: - Lean Control - Obese Vehicle - Obese + Compound baseline->randomize treatment Chronic Daily Dosing (4-8 weeks) randomize->treatment monitoring Weekly Monitoring: Body Weight, Food Intake treatment->monitoring metabolic_tests Metabolic Challenges: - OGTT (Week 4) - ITT (Week 5) treatment->metabolic_tests terminal Terminal Takedown metabolic_tests->terminal analysis Endpoint Analysis: - Blood Chemistry - Histology - Gene Expression terminal->analysis

Caption: Workflow for a chronic efficacy study in DIO mice.

Detailed Methodology:

  • Obesity Induction:

    • Place male C57BL/6J mice (5-6 weeks old) on a high-fat diet (HFD; typically 60 kcal% fat) for 12-16 weeks. Maintain a control group on a standard chow diet (10 kcal% fat).[12]

    • Monitor body weight weekly. Obese mice should be significantly heavier than lean controls.

  • Randomization and Treatment:

    • After the induction period, perform baseline measurements of body weight and fasting blood glucose.

    • Randomize HFD-fed mice into treatment groups (n=10-12/group) based on body weight to ensure homogeneity: Obese + Vehicle and Obese + 2-Propoxynicotinic acid (at one or two selected doses).

    • Administer the compound or vehicle daily (e.g., via oral gavage) for 4-8 weeks.

  • In-Life Monitoring:

    • Measure body weight and food intake at least weekly.[12]

  • Metabolic Testing (In-Life):

    • Oral Glucose Tolerance Test (OGTT): Perform after ~4 weeks of treatment to assess glucose disposal.[9][10]

      • Fast mice for 6 hours.

      • Collect a baseline blood sample (t=0).

      • Administer a 2 g/kg glucose solution via oral gavage.

      • Collect blood at 15, 30, 60, 90, and 120 minutes post-gavage to measure blood glucose.

    • Insulin Tolerance Test (ITT): Perform at least 3-4 days after the OGTT to assess insulin sensitivity.[9][10]

      • Fast mice for 4 hours.

      • Collect a baseline blood sample (t=0).

      • Administer human insulin (0.75 U/kg) via IP injection.

      • Collect blood at 15, 30, 45, and 60 minutes post-injection to measure blood glucose.

  • Terminal Procedures:

    • At the end of the treatment period, fast mice for 4-6 hours.

    • Anesthetize the animals and collect a terminal blood sample via cardiac puncture.[22] This method allows for a large volume for comprehensive analysis.[20]

    • Euthanize the mice according to approved institutional guidelines (e.g., cervical dislocation following anesthesia).

    • Harvest key metabolic tissues rapidly: liver, epididymal white adipose tissue (eWAT), and skeletal muscle (e.g., gastrocnemius).[23][24][25]

PART 3: Endpoint Analysis Protocols

Terminal Blood Analysis

Process the terminal blood sample to obtain plasma or serum and analyze for key metabolic and inflammatory markers.

ParameterAssay TypeRationale
Triglycerides Colorimetric AssayPrimary endpoint for lipid-lowering efficacy.
Total Cholesterol Colorimetric AssayAssess overall impact on cholesterol metabolism.
HDL/LDL Cholesterol Colorimetric AssayNiacin is known to raise HDL; assess if the analog does too.
Insulin ELISAKey indicator of insulin resistance status.
Inflammatory Cytokines Multiplex Assay (e.g., Luminex)GPR109A has anti-inflammatory roles; assess markers like TNF-α, IL-6.[4][26]
Tissue Processing and Analysis

Objective: To assess cellular and molecular changes in key metabolic organs.

Methodology:

  • Tissue Fixation for Histology:

    • Immediately place a portion of the liver and eWAT into a labeled cassette and fix in 10% neutral-buffered formalin for 24 hours.[27]

    • After fixation, transfer tissues to 70% ethanol for storage before paraffin embedding.

    • Section the embedded tissues and perform Hematoxylin and Eosin (H&E) staining to assess liver steatosis (lipid droplet accumulation) and adipocyte size.

  • Tissue Snap-Freezing for Molecular Analysis:

    • Immediately snap-freeze remaining portions of liver, eWAT, and muscle in liquid nitrogen.[23]

    • Store at -80°C.

    • This tissue can be used for:

      • Gene Expression Analysis (qPCR): Extract RNA and measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), fatty acid oxidation (e.g., Ppara, Cpt1a), and inflammation (e.g., Tnf, Il6).

      • Protein Analysis (Western Blot): Measure protein levels and phosphorylation status of key signaling molecules (e.g., p-HSL, AKT).

By following this structured, multi-faceted approach, researchers can generate a comprehensive, high-quality dataset to thoroughly evaluate the therapeutic potential of 2-Propoxynicotinic acid for the treatment of metabolic diseases.

References

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  • The Jackson Laboratory. (n.d.). JAX® Mice Models for Metabolic Research. Retrieved March 31, 2026, from [Link]

  • Kim, J., & Lee, Y. (2022). Mouse models for metabolic health research: molecular mechanism of exercise effects on health improvement through adipose tissue remodelling. The Journal of Physiology, 600(5), 1165-1178. Retrieved March 31, 2026, from [Link]

  • The Jackson Laboratory. (n.d.). Metabolic Research Disease Models & Services. Retrieved March 31, 2026, from [Link]

  • Al-Dwairi, A., Alqudah, A., Al-Amer, O., Al-khateeb, M., & Harris, M. (2019). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 20(23), 5857. Retrieved March 31, 2026, from [Link]

  • ingenious targeting laboratory. (n.d.). Metabolic Disease Mouse Models. Retrieved March 31, 2026, from [Link]

  • Li, Y., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729-737. Retrieved March 31, 2026, from [Link]

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. The Journal of Clinical Investigation, 115(12), 3634–3640. Retrieved March 31, 2026, from [Link]

  • Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved March 31, 2026, from [Link]

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  • Li, S., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Cell Communication and Signaling, 22(1), 284. Retrieved March 31, 2026, from [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166–78. Retrieved March 31, 2026, from [Link]

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Method

Application Note: Cell Culture Models for Elucidating 2-Propoxynicotinic Acid (2-PNA) Signaling Pathways

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Pharmacological Context 2-Propoxynicotinic acid (2-PNA; CAS 683...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Pharmacological Context

2-Propoxynicotinic acid (2-PNA; CAS 68359-09-1) is rarely evaluated as a naked ligand in biological systems. Instead, it serves as a keystone structural motif—a pharmacophore—embedded within several highly potent therapeutic classes. The spatial arrangement of the propoxy ether and the carboxylic acid on the pyridine ring provides critical hydrogen bonding and lipophilic interactions within target binding pockets.

When conjugated into larger molecular scaffolds, the 2-PNA moiety dictates the functional modulation of three primary signaling cascades:

  • The NO/cGMP Pathway: 2-PNA is a critical building block in pyrazolopyrimidinone derivatives, which act as potent1 used in smooth muscle and cardiovascular research[1].

  • The Orexin GPCR Pathway: Disubstituted octahydropyrrolo[3,4-c]pyrroles containing the 2-PNA moiety act as high-affinity 2, regulating sleep-wake cycles and metabolic signaling[2].

  • The Arachidonic Acid/Prostaglandin Pathway: Halogenated 2-PNA derivatives (e.g., 6-chloro-2-propoxynicotinic acid) have been developed as 3 for colorectal cancer chemoprevention[3].

As a Senior Application Scientist, I have designed this guide to provide validated, self-contained in vitro cell culture methodologies to study the distinct signaling cascades modulated by 2-PNA-derived compounds.

Mechanistic Framework & Pathway Visualization

To accurately design cell-based assays, one must first map the causal relationships of the target pathways. The diagram below illustrates how 2-PNA derivatives bifurcate into either GPCR-mediated calcium mobilization or enzymatic cGMP accumulation, depending on the synthesized derivative.

PNA_Signaling_Pathways cluster_Orexin Orexin GPCR Signaling (HEK293 Model) cluster_PDE5 PDE5 / cGMP Signaling (HUVEC Model) PNA 2-Propoxynicotinic Acid (2-PNA) Pharmacophore OX OX1R / OX2R (Receptor) PNA->OX Antagonism PDE5 PDE5 Enzyme (Target) PNA->PDE5 Inhibition Gq Gq Protein Activation OX->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca cGMP cGMP Accumulation PDE5->cGMP Prevents degradation PKG Protein Kinase G (PKG) cGMP->PKG Vaso Smooth Muscle Relaxation PKG->Vaso

Fig 1: Dual signaling cascades (Orexin GPCR and PDE5/cGMP) modulated by 2-PNA derivatives.

Cell Culture Models & Scientific Justification

HEK293-OX1R/OX2R Stable Cell Lines (Orexin Signaling)
  • Causality & Choice: Human Embryonic Kidney (HEK293) cells lack endogenous orexin receptors, providing an absolute null background. Stable transfection with human OX1R or OX2R allows for the isolated study of Gq-coupled intracellular calcium ( Ca2+ ) mobilization without cross-talk from other neuropeptide receptors[2].

  • Self-Validating System: The assay requires a full dose-response curve of native Orexin-A (agonist control) to establish the Emax​ , and a known antagonist (e.g., Suvorexant) to define the assay window and prove specificity.

Primary Human Umbilical Vein Endothelial Cells (HUVECs) (PDE5/cGMP Signaling)
  • Causality & Choice: HUVECs natively express endothelial nitric oxide synthase (eNOS) and PDE5, making them an ideal, physiologically relevant model for studying the NO-sGC-cGMP-PDE5 axis[1].

  • Self-Validating System: IBMX (3-isobutyl-1-methylxanthine), a broad-spectrum PDE inhibitor, is run in parallel to establish the maximum possible cGMP accumulation (100% inhibition control), ensuring the dynamic range of the assay is viable.

Step-by-Step Experimental Protocols

Protocol A: Intracellular Calcium Mobilization Assay (Orexin Receptor Antagonism)

Objective: Quantify the inhibitory effect of 2-PNA-derived orexin modulators on GPCR-mediated Ca2+ release.

  • Cell Seeding: Seed HEK293-OX1R cells at 2×104 cells/well in a 384-well black, clear-bottom microplate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 Direct™ calcium assay buffer.

    • Expert Insight: The buffer must contain 2.5 mM probenecid. Without probenecid, HEK293 cells rapidly extrude the Fluo-4 dye via organic anion transporters, leading to high baseline noise and signal degradation.

  • Compound Addition: Add 2-PNA derivatives (10 pM to 10 µM, 3-fold serial dilutions) to the wells. Incubate for 30 min at room temperature to allow receptor binding.

  • Agonist Challenge: Inject Orexin-A at its predetermined EC80​ concentration (typically 1–3 nM) using an automated fluorometric imaging plate reader (FLIPR).

  • Data Acquisition: Record fluorescence (Ex: 494 nm, Em: 516 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) to determine the IC50​ of the 2-PNA derivative.

Protocol B: Intracellular cGMP Accumulation Assay (PDE5 Inhibition)

Objective: Measure the potentiation of cGMP levels by 2-PNA-based pyrazolopyrimidinone PDE5 inhibitors.

  • Cell Preparation: Seed HUVECs in 96-well plates ( 5×104 cells/well) in Endothelial Cell Growth Medium (EGM-2). Grow to 90% confluence.

  • Starvation & Pre-treatment: Wash cells with PBS and starve in serum-free basal medium for 4 hours to establish a stable, low baseline of cGMP.

  • Inhibitor Incubation: Treat cells with 2-PNA derivatives (1 nM to 10 µM) in the presence of 10 µM sodium nitroprusside (SNP) for 30 minutes at 37°C.

    • Expert Insight: PDE5 only degrades cGMP; it does not synthesize it. Without stimulating soluble guanylyl cyclase (sGC) via an NO donor like SNP, basal cGMP levels in HUVECs are often below the limit of detection, completely masking the inhibitor's effect.

  • Lysis and Stabilization: Aspirate media and immediately add 100 µL of 0.1M HCl.

    • Expert Insight: HCl instantly denatures all cellular PDEs, preventing post-lysis degradation of cGMP, which is a common point of failure in this assay. Centrifuge at 10,000 x g for 10 min.

  • Quantification: Quantify cGMP in the supernatant using a competitive cGMP ELISA kit. Read absorbance at 450 nm and interpolate against a standard curve.

Quantitative Data Interpretation

To ensure assay robustness, experimental data must be benchmarked against historical validation metrics. The table below summarizes the expected pharmacological parameters for 2-PNA derivative screening.

Target PathwayCellular ModelPrimary Assay ModalityPharmacological ControlExpected IC50​ / EC50​ RangeAcceptable Z'-Factor
Orexin 1/2 Receptors HEK293-OX1R/2RFLIPR Intracellular Ca2+ Suvorexant (Antagonist)10 – 50 nM ≥0.65
Phosphodiesterase 5 HUVEC (Primary)Competitive cGMP ELISASildenafil (Inhibitor)1 – 15 nM ≥0.70
Cyclooxygenase-2 HT-29 (Colorectal) PGE2​ HTRF AssayCelecoxib (Inhibitor)20 – 100 nM ≥0.60

Note: A Z'-Factor ≥0.60 indicates an excellent assay with a wide separation band between positive and negative controls, suitable for high-throughput screening.

References

  • Title: WO1999054333A1 - Pyrazolopyrimidinone cgmp pde5 inhibitors for the treatment of sexual dysfunction Source: Google Patents URL
  • Title: WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators Source: Google Patents URL
  • Title: Gut-Restricted Selective Cyclooxygenase-2 (COX-2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 2-Propoxynicotinic Acid for In Vivo Studies

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Propoxynicotinic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2-Propoxynicotinic acid .

This compound—a lipophilic pyridine derivative featuring an ionizable carboxylic acid group (pKa ~4.5)—presents classic formulation challenges[1]. While its lipophilicity drives target engagement, it severely limits aqueous solubility at physiological pH. This guide provides field-proven, causality-driven strategies to ensure your preclinical in vivo studies yield reliable, reproducible pharmacokinetic (PK) and toxicological data.

Formulation Decision Workflow

Before diving into specific troubleshooting scenarios, use the diagnostic workflow below to align your formulation strategy with your intended route of administration and dosing requirements.

Formulation_Workflow Start 2-Propoxynicotinic Acid Solubility Issue Route Determine Administration Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO IV_Low Low Dose (<5 mg/kg) IV->IV_Low IV_High High Dose (>10 mg/kg) IV->IV_High PO_Low Low Dose / PK Study PO->PO_Low PO_High High Dose / Tox Study PO->PO_High Cosolvent Cosolvent + pH Control (e.g., PEG400/Buffer) IV_Low->Cosolvent Soluble Cyclo Cyclodextrin Complexation (e.g., HP-β-CD) IV_High->Cyclo Prevents Precipitation SEDDS Lipid-Based SEDDS PO_Low->SEDDS Enhances Absorption Nano Nanosuspension (Wet Milling) PO_High->Nano Maximize Loading

Caption: Workflow for selecting a formulation strategy for 2-Propoxynicotinic acid.

Troubleshooting Guides & FAQs

Q1: Why does 2-Propoxynicotinic acid precipitate when transitioning from a stock solution to an aqueous vehicle for IV injection? Causality: 2-Propoxynicotinic acid is highly lipophilic when protonated. While it can be solubilized in alkaline solutions (pH > 7) due to the ionization of its carboxylic acid, rapid dilution into the bloodstream (pH 7.4) causes a localized pH drop and a decrease in solvent capacity. This "pH-shift" forces the molecule back into its unionized state, leading to rapid nucleation and precipitation[2]. Solution: Utilize Cyclodextrin complexation. forms a host-guest inclusion complex that physically shields the hydrophobic propoxy-pyridine ring from the aqueous environment, keeping the molecule solubilized independently of physiological pH shifts[3].

Cyclodextrin_Mechanism Drug 2-Propoxynicotinic Acid (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Enters Cavity CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulates Blood Systemic Circulation (In Vivo) Complex->Blood Dissociates upon dilution

Caption: Mechanism of HP-β-CD inclusion complexation and in vivo dissociation.

Q2: We need to dose at 100 mg/kg for an oral pharmacokinetic (PK) study, but our PEG400/Water vehicle maxes out at 5 mg/mL. How can we achieve higher loading? Causality: Co-solvents like PEG400 provide only a logarithmic increase in solubility. For high-dose oral gavage, you will hit the in vivo toxicity and viscosity limits of the excipient long before reaching the required drug concentration[2]. Solution: Shift from a thermodynamic solution to a kinetic nanosuspension. exponentially increases the specific surface area, thereby enhancing the dissolution rate in the gastrointestinal tract according to the Noyes-Whitney equation[4].

Q3: Our oral formulation shows good in vitro dissolution, but in vivo bioavailability is highly variable. What is going wrong? Causality: The compound is likely experiencing solvent-shift precipitation in the highly acidic environment of the stomach (pH 1.5 - 3.5), where the carboxylic acid is fully protonated and highly insoluble[1]. Solution: Implement a , such as a Self-Emulsifying Drug Delivery System (SEDDS). These systems keep the drug dissolved within lipid droplets that spontaneously emulsify in gastric fluids, preventing precipitation and promoting lymphatic absorption[5].

Self-Validating Experimental Protocols
Protocol A: Preparation of an HP-β-CD Inclusion Complex (For IV/PO)

Purpose: To formulate a clear, stable, and biocompatible solution for intravenous or low-dose oral administration.

  • Vehicle Preparation: Dissolve 20% (w/v) HP-β-CD in sterile Water for Injection (WFI).

  • API Addition: Add 2-Propoxynicotinic acid powder to the vehicle to achieve the target concentration (e.g., 10 mg/mL).

  • pH Adjustment (Causality Step): The initial dispersion will be cloudy. Add 0.1M NaOH dropwise to adjust the pH to ~7.4. Ionizing the carboxylic acid increases transient solubility, allowing the hydrophobic propoxy group to enter the cyclodextrin cavity more efficiently[6].

  • Equilibration: Stir continuously for 12-24 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter.

  • Validation Checkpoint: Perform HPLC analysis on pre-filtration and post-filtration aliquots. A recovery rate of >95% validates that the drug is fully complexed within the cyclodextrin cavity rather than temporarily suspended[2].

Protocol B: Wet Milling for Nanosuspension (For High-Dose PO)

Purpose: To achieve maximum drug loading for oral toxicity studies without exceeding excipient safety limits.

  • Stabilizer Matrix: Prepare an aqueous solution containing 1% (w/v) Polysorbate 80 (Tween 80) and 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC). Causality: The polymer provides steric hindrance while the surfactant reduces surface tension, preventing nanoparticle aggregation[4].

  • Slurry Formation: Disperse 2-Propoxynicotinic acid (up to 100 mg/mL) into the stabilizer matrix.

  • Milling: Transfer the slurry to a wet milling chamber. Add 0.5 mm zirconium oxide beads at a 1:1 (v/v) ratio.

  • Size Reduction: Mill at 500 rpm for 4-6 hours, maintaining the temperature below 25°C to prevent Ostwald ripening.

  • Separation: Pass the suspension through a 100 µm sieve to remove the milling beads.

  • Validation Checkpoint: Analyze the final suspension using Dynamic Light Scattering (DLS). A Z-average particle size of < 300 nm and a Polydispersity Index (PDI) of < 0.25 validates a stable, uniform nanosuspension[7].

Quantitative Data & Formulation Comparison

Use the table below to compare the operational limits of each formulation strategy for 2-Propoxynicotinic acid based on in vivo tolerability.

Formulation StrategyMechanism of SolubilizationTypical Max Drug LoadingExcipient Toxicity Limit (In Vivo)Best For
Cosolvent (PEG 400) Reduces dielectric constant1 - 5 mg/mL10 - 60% v/vLow-dose IV, PO
Cyclodextrin (HP-β-CD) Hydrophobic cavity inclusion5 - 20 mg/mL10 - 20% w/vHigh-dose IV, IP
Lipid-Based (SEDDS) Emulsification / Lymphatic transport10 - 50 mg/mLVaries by lipid typeLow-dose PO
Nanosuspension Increased specific surface area> 50 mg/mLMinimal (Surfactants < 2%)High-dose PO Tox
References
  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, MDPI. URL:[Link]

  • Arunagiri, R. "4 Strategies To Formulate Poorly Soluble APIs." Drug Discovery Online. URL: [Link]

  • ACS Publications. "Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer." Journal of Medicinal Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Propoxynicotinic Acid Synthesis

Welcome to the technical support resource for the synthesis of 2-propoxynicotinic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory expe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2-propoxynicotinic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the nuances of this reaction. This document is designed to provide direct, actionable solutions to common challenges and answer frequently asked questions, ensuring you can optimize your synthesis for yield, purity, and reproducibility.

I. Reaction Overview: The Williamson Ether Synthesis

The synthesis of 2-propoxynicotinic acid from 2-chloronicotinic acid and a propanol source is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a propoxide anion displaces the chloride on the pyridine ring.[1][3] Understanding this mechanism is crucial for troubleshooting, as the reaction's success is highly dependent on factors that favor the SN2 pathway.

Reaction_Mechanism cluster_0 Step 1: Propoxide Formation cluster_1 Step 2: SN2 Attack Propanol Propanol (CH3CH2CH2OH) Propoxide Sodium Propoxide (CH3CH2CH2O- Na+) Propanol->Propoxide Deprotonation Base Strong Base (e.g., NaH) Base->Propoxide Propoxide_ion Propoxide Ion Propoxide->Propoxide_ion Provides Nucleophile 2CNA 2-Chloronicotinic Acid Product 2-Propoxynicotinic Acid 2CNA->Product Nucleophilic Attack Propoxide_ion->2CNA Troubleshooting_Yield Start Low or No Yield Observed Check_TLC Analyze crude reaction by TLC. Is starting material present? Start->Check_TLC Yes_SM YES Check_TLC->Yes_SM No_SM NO Check_TLC->No_SM Cause1 Potential Causes: - Inactive Base (NaH) - Insufficient Reaction Time/Temp - Water Contamination Yes_SM->Cause1 Cause2 Potential Causes: - Product loss during workup - Degradation of product - Incorrect characterization No_SM->Cause2 Solution1 Solutions: - Use fresh, high-purity reagents - Ensure anhydrous conditions - Monitor by TLC and adjust time/temp Cause1->Solution1 Solution2 Solutions: - Optimize extraction/purification pH - Check for thermal stability - Confirm product structure (NMR, MS) Cause2->Solution2

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Troubleshooting

Troubleshooting 2-Propoxynicotinic acid instability in aqueous solutions

Technical Support Center: Troubleshooting 2-Propoxynicotinic Acid Instability in Aqueous Solutions As a critical molecular building block, 2-propoxynicotinic acid (CAS: 68359-09-1) is extensively utilized in drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Propoxynicotinic Acid Instability in Aqueous Solutions

As a critical molecular building block, 2-propoxynicotinic acid (CAS: 68359-09-1) is extensively utilized in drug discovery, most notably in the synthesis of potent pyrazolopyrimidinone-based PDE5 inhibitors[1]. However, its structural features—specifically the ortho-relationship between the propoxy ether and the carboxylic acid on a pyridine ring—make it highly susceptible to environmental degradation in aqueous media.

This technical guide provides researchers with mechanistic insights into the compound's instability and field-proven, self-validating protocols to ensure experimental integrity.

Mechanistic Troubleshooting & FAQs

Q: Why does my aqueous stock solution of 2-propoxynicotinic acid exhibit spontaneous degradation at room temperature, even when rigorously protected from light? A: This degradation is mechanistically driven by the hydrolysis of the propoxy group. In aqueous environments, the ether linkage at the C2 position of the highly electron-deficient pyridine ring is susceptible to nucleophilic attack by water or hydroxide ions. This cleavage yields propanol and 2-hydroxynicotinic acid. Causality Insight: The thermodynamic driving force for this reaction is the immediate tautomerization of the resulting 2-hydroxynicotinic acid into its highly stable 2-oxo-1,2-dihydropyridine-3-carboxylic acid (2-pyridone) form. Because this tautomerization acts as an irreversible thermodynamic sink, the hydrolysis cannot be easily reversed. Solutions must be strictly maintained at a neutral pH and stored at 4°C to kinetically suppress this pathway.

Q: How do pH fluctuations compromise the stability and solubility of this compound in standard assays? A: 2-Propoxynicotinic acid features a carboxylic acid (predicted pKa ~3.1) and a highly deactivated, weakly basic pyridine nitrogen. Causality Insight: At physiological pH (7.4), the compound exists predominantly as a highly soluble carboxylate anion. If the pH drops below 4.0, the carboxylic acid becomes protonated, drastically reducing aqueous solubility and causing the free acid to precipitate out of solution. Conversely, extreme basic conditions (pH > 9) accelerate the rate of nucleophilic aromatic substitution ( SN​Ar ) at the C2 position, hastening the ether hydrolysis described above. Buffering the solution is non-negotiable for maintaining both solubility and structural integrity.

Q: I observed an insoluble precipitate forming in my pH-neutral aqueous stock after benchtop exposure. What is the chemical nature of this precipitate? A: This precipitate is the result of a rapid photochemical degradation cascade. 2-Alkoxynicotinic acids are highly sensitive to ultraviolet (UV) and ambient laboratory light. Causality Insight: Upon irradiation, these compounds undergo a [2+2] photocycloaddition, forming highly insoluble, cage-type photodimers, alongside photo-Fries rearrangement products[2]. To prevent this structural collapse, all aqueous solutions must be prepared under subdued lighting and strictly stored in amber glass vials.

Q: Is it acceptable to apply heat to accelerate the dissolution of the compound in aqueous media? A: Absolutely not. Applying heat to aqueous solutions of 2-propoxynicotinic acid introduces two distinct pathways of catastrophic failure. Causality Insight: First, elevated temperatures exponentially increase the kinetics of ether hydrolysis. Second, it induces thermal decarboxylation. Nicotinic acid derivatives—particularly those with electron-donating alkoxy groups at the ortho position—can readily lose carbon dioxide when heated, yielding the volatile and oily 2-propoxypyridine.

Degradation Pathways Visualization

Pathways Parent 2-Propoxynicotinic Acid (Aqueous Solution) Hydrolysis 2-Hydroxynicotinic Acid (2-Pyridone Tautomer) Parent->Hydrolysis Extreme pH / Heat (Ether Cleavage) Photo Cage-type Photodimers (Precipitate) Parent->Photo UV / Ambient Light ([2+2] Cycloaddition) Decarb 2-Propoxypyridine (Volatile/Oily) Parent->Decarb Prolonged Heat (-CO2)

Chemical degradation pathways of 2-propoxynicotinic acid in aqueous solutions.

Quantitative Stability Matrix

ParameterOptimal ConditionSuboptimal ConditionConsequence of Suboptimal Condition
pH 7.0 – 7.4 (Buffered)< 4.0 or > 9.0Precipitation (low pH) or rapid ether hydrolysis (high pH)
Temperature 4°C> 25°C (or heating)Accelerated hydrolysis and thermal decarboxylation
Light Exposure Amber vial / DarkAmbient / UV LightFormation of cage-type photodimers[2]
Solvent Matrix 50 mM PBSUnbuffered WaterpH drift leading to variable solubility and degradation

Validated Experimental Workflows

Protocol 1: Preparation of a Stable 10 mM Aqueous Stock Solution

This protocol is designed to mitigate all three failure modes (hydrolysis, photodegradation, and precipitation).

  • Weighing: Accurately weigh 1.81 mg of 2-propoxynicotinic acid (MW: 181.19 g/mol ) into a 1.5 mL amber glass vial. Perform this step under subdued lighting to prevent premature[2+2] photocycloaddition.

  • Buffering: Add 1.0 mL of pre-chilled (4°C) 50 mM Phosphate-Buffered Saline (PBS) adjusted to pH 7.4. Causality Check: Using a buffered system ensures the compound remains in its soluble carboxylate anion form, preventing the pH drift that causes free-acid precipitation.

  • Dissolution: Vortex the mixture gently for 30-60 seconds. Do not apply heat. If dissolution is incomplete, use a chilled ultrasonic bath (filled with ice water) for no more than 2 minutes.

  • Storage: Seal the vial tightly with a PTFE-lined cap and store at 4°C for short-term use (up to 1 week) or aliquot and freeze at -20°C for long-term storage.

Protocol N1 Weighing (Subdued Light) N2 Buffer Addition (pH 7.0 - 7.4) N1->N2 N3 Dissolution (Vortex/Sonicate, No Heat) N2->N3 N4 Storage (Amber Vial, 4°C) N3->N4

Optimal workflow for preparing stable aqueous solutions of 2-propoxynicotinic acid.

Protocol 2: LC-MS Self-Validation Workflow for Degradation Monitoring

Implement this protocol to actively verify the integrity of your stored stock solutions prior to critical assays.

  • Sample Preparation: Dilute the aqueous stock 1:100 in an LC-MS grade Water/Acetonitrile (90:10) mixture containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a linear gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Detection & Causality Assignment:

    • Intact Compound: Monitor for the [M+H]+ peak at m/z 182.

    • Hydrolysis Product: Monitor for m/z 140 (2-hydroxynicotinic acid / 2-pyridone tautomer). The emergence of this peak indicates that the solution was subjected to pH or thermal stress.

    • Photodimers: Monitor for m/z 363 ( [2M+H]+ ). The presence of this mass definitively indicates a light exposure failure during handling or storage[2].

References

  • A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability | Journal of Medicinal Chemistry - ACS Publications. acs.org.1

  • A Novel Photochemical Reaction of 2-Alkoxynicotinates to Cage-Type Photodimers | The Journal of Organic Chemistry - ACS Publications. acs.org. 2

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Optimization

Purification challenges of 2-Propoxynicotinic acid and its intermediates

Welcome to the Technical Support Center for Pyridine-Based Building Blocks. As a Senior Application Scientist, I frequently guide drug development professionals through the complex isolation and purification of 2-Propoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridine-Based Building Blocks. As a Senior Application Scientist, I frequently guide drug development professionals through the complex isolation and purification of 2-Propoxynicotinic acid and its downstream intermediates.

These compounds are critical building blocks in medicinal chemistry, most notably serving as the core scaffolds for pyrazolopyrimidinone-based PDE5 inhibitors (e.g., sildenafil analogs)[1] and gut-restricted COX-2 inhibitors[2]. However, their amphoteric nature and the aggressive conditions required for their functionalization often lead to significant purification bottlenecks.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind each experimental choice, providing you with self-validating workflows to ensure high-purity isolation.

Part 1: Mechanistic Workflow & Logical Relationships

The synthesis of 2-propoxynicotinic acid and its halogenated intermediates involves a delicate balance of nucleophilic aromatic substitution ( SN​Ar ) and electrophilic aromatic substitution (EAS). The diagram below maps the critical transformations and their corresponding purification checkpoints.

G A 2-Chloronicotinic Acid (Starting Material) B SNAr Reaction (NaOPr / n-Propanol) A->B C Crude 2-Propoxynicotinic Acid B->C D Isoelectric Extraction (pH 3.5 - 4.5) C->D E Pure 2-Propoxynicotinic Acid D->E F Electrophilic Iodination (NIS, TFA, TFAA) E->F G Crude 5-Iodo-2-propoxynicotinic Acid F->G H Reductive Quench (Na2S2O3 wash) G->H I Pure 5-Iodo-2-propoxynicotinic Acid H->I

Synthetic and purification workflow for 2-propoxynicotinic acid intermediates.

Part 2: Troubleshooting FAQs

Q1: Why is my yield of 2-propoxynicotinic acid consistently low during the aqueous workup, even when LC-MS shows 100% conversion? Causality: 2-Propoxynicotinic acid is an amphoteric molecule. The pyridine nitrogen acts as a weak base, while the carboxylic acid acts as a weak acid. If you acidify the crude aqueous mixture too aggressively (pH < 2.0) using strong acids like HCl, the pyridine nitrogen becomes protonated, forming a highly water-soluble pyridinium salt. Conversely, at pH > 6.0, the molecule exists as a water-soluble carboxylate. Solution: You must target the isoelectric point. Carefully adjust the aqueous phase to strictly between pH 3.5 and 4.5 . This ensures the molecule is in its neutral (or zwitterionic but least soluble) state, maximizing its partition coefficient into the organic extraction solvent (e.g., ethyl acetate).

Q2: During the synthesis of 5-iodo-2-propoxynicotinic acid, the reaction mixture turns opaque dark brown. How do I remove the iodine byproducts without degrading my product? Causality: The iodination of 2-propoxynicotinic acid utilizes N-iodosuccinimide (NIS) in a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA)[1]. The dark color is caused by the generation of molecular iodine ( I2​ ) and polyiodide species during the formation of the active iodonium ( I+ ) electrophile. Solution: A reductive quench is a mandatory, self-validating step. Wash the organic extract with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate reduces the highly colored, organic-soluble I2​ into colorless, water-soluble iodide ions ( I− ). The sudden disappearance of the dark brown color visually validates that the iodine has been successfully purged, preventing catalyst poisoning in downstream cross-coupling reactions.

Q3: How do I separate unreacted 2-chloronicotinic acid from my final 2-propoxynicotinic acid product? Causality: Both compounds are carboxylic acids, but 2-propoxynicotinic acid is significantly more lipophilic due to the aliphatic propyl chain. Solution: While careful pH-controlled extraction leaves most of the polar 2-chloronicotinic acid in the aqueous phase, trace amounts will carry over. The definitive purification method is recrystallization from an Ethyl Acetate/Heptane mixture. The lipophilic propyl chain allows 2-propoxynicotinic acid to remain soluble at higher temperatures in this non-polar mixture, while the more rigid, polar 2-chloronicotinic acid crashes out or is left in the mother liquor depending on the exact solvent ratio.

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis and Isolation of 2-Propoxynicotinic Acid

Mechanistic Rationale: This protocol relies on an SN​Ar mechanism where the propoxide anion attacks the electron-deficient 2-position of the pyridine ring.

  • Alkoxide Generation: Under an inert nitrogen atmosphere, dissolve sodium metal (2.5 eq) in anhydrous n-propanol (10 volumes) at room temperature. Caution: Hydrogen gas is evolved.

  • Substitution: Once the sodium is fully consumed, add 2-chloronicotinic acid (1.0 eq) portion-wise.

  • Reflux: Heat the reaction mixture to reflux (approx. 97°C) for 12 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Solvent Swap: Cool the mixture to room temperature and concentrate in vacuo to remove the bulk of the n-propanol.

  • Isoelectric Precipitation (The Critical Step): Dissolve the resulting crude solid in minimal distilled water. Place the flask in an ice bath. Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 4.0 .

  • Isolation: Extract the resulting milky suspension with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude product. Recrystallize from EtOAc/Heptane.

Protocol 2: Electrophilic Iodination to 5-Iodo-2-propoxynicotinic Acid

Mechanistic Rationale: The pyridine ring is highly deactivated toward electrophilic aromatic substitution. TFA and TFAA are required to generate a highly reactive electrophile from NIS, directing the iodine to the 5-position (para to the electron-donating propoxy group)[1].

  • Activation: Dissolve 2-propoxynicotinic acid (1.0 eq) slowly in a mixture of TFA (1.5 volumes) and TFAA (0.4 volumes).

  • Iodination: Add N-iodosuccinimide (NIS, 1.6 eq) portion-wise to avoid sudden exotherms. The solution will turn deep red/brown.

  • Heating: Heat the reaction at reflux for 6 hours, then allow it to stir for an additional 16 hours at room temperature[1].

  • Quench & Extraction: Concentrate the mixture in vacuo to remove excess TFA/TFAA. Dilute the dark residue with water and extract with Dichloromethane (DCM) (3 x 5 volumes).

  • Reductive Wash (Self-Validating Step): Wash the combined DCM layers with 10% aqueous Na2​S2​O3​ until the organic layer transitions from dark brown to pale yellow.

  • Final Purification: Dry the organic layer over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to isolate the pure 5-iodo intermediate.

Part 4: Quantitative Purification Metrics

To streamline your downstream processing, refer to the physicochemical parameters and purification metrics summarized below:

CompoundMolecular WeightTarget Extraction pHPrimary ImpurityRecommended Purification Method
2-Chloronicotinic acid 157.55 g/mol N/A (Starting Material)N/AN/A
2-Propoxynicotinic acid 181.19 g/mol 3.5 – 4.5Unreacted 2-Chloronicotinic acidIsoelectric extraction, Recrystallization (EtOAc/Heptane)
5-Iodo-2-propoxynicotinic acid 307.09 g/mol 3.0 – 4.0Molecular Iodine ( I2​ ), SuccinimideThiosulfate reductive quench, Silica gel chromatography
6-(2-Hydroxy-2-methylpropoxy)-2-propoxynicotinic acid 269.29 g/mol 4.0 – 5.0Regioisomers from cross-couplingFlash chromatography (DCM/MeOH)[2]

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Troubleshooting

Technical Support Center: Method Development for Chiral Resolution of 2-Propoxynicotinic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the chiral separation of 2-propoxynicotinic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the chiral separation of 2-propoxynicotinic acid. The foundational rule of chromatographic method development is rigorous structural verification. 2-Propoxynicotinic acid (CAS 68359-09-1) is an achiral molecule [1]. It possesses a planar pyridine ring and a straight-chain propoxy group, lacking any stereocenters. Therefore, it does not exist as enantiomers and cannot be chirally resolved.

However, 2-propoxynicotinic acid is a highly versatile building block used extensively in the synthesis of complex, chiral therapeutics. Most notably, it is a key intermediate in the development of potent PDE5 inhibitors [2] and orexin receptor modulators (such as octahydropyrrolo[3,4-c]pyrrole derivatives)[3]. When researchers request method development for "2-propoxynicotinic acid enantiomers," they are invariably referring to the resolution of these downstream chiral APIs or specific chiral analogs (e.g., 2-(sec-butoxy)nicotinic acid).

This guide provides a self-validating framework, troubleshooting FAQs, and step-by-step protocols for resolving the enantiomers of these critical 2-propoxynicotinic acid-derived compounds.

Part 1: Diagnostic Workflow for Chiral Resolution

Before initiating any chromatographic screening, it is critical to map the logical flow of the molecule's structural properties. The workflow below dictates the decision-making process for handling 2-propoxynicotinic acid and its downstream derivatives.

Workflow Start Input Molecule: 2-Propoxynicotinic Acid Derivative Check Does it contain a stereocenter? Start->Check Achiral Achiral Molecule (e.g., CAS 68359-09-1) No resolution needed Check->Achiral No Chiral Chiral API (e.g., Orexin Modulator) Check->Chiral Yes Screen Chiral SFC Screening (AD, OD, AS, OJ columns) Chiral->Screen Opt Optimize Modifier & Additives (DEA/TFA) Screen->Opt Valid Method Validation (Rs > 1.5) Opt->Valid

Caption: Workflow for structural verification and chiral SFC method development.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing only a single peak when injecting my 2-propoxynicotinic acid starting material onto a chiral column? A1: Because the molecule is achiral[1]. Chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase (CSP). Without a stereocenter, the analyte interacts uniformly with the CSP, resulting in a single peak. Always verify the presence of a chiral center (an sp3 hybridized carbon with four distinct substituents) before initiating chiral screening.

Q2: My synthesized PDE5 inhibitor derivative shows poor resolution (Rs < 1.5) on an amylose-based column. How do I improve this? A2: Poor resolution indicates a mismatch in the 3-point interaction model (hydrogen bonding, π−π interactions, dipole-dipole). If an amylose backbone (e.g., Chiralpak AD) fails, switch to a cellulose backbone (e.g., Chiralcel OD). The structural difference in the polymer twist (helical structure) fundamentally alters the spatial arrangement of the interaction sites. Additionally, swap your mobile phase modifier from methanol to ethanol. The steric bulk of the alcohol can selectively compete for hydrogen bonding sites, significantly altering selectivity ( α )[4].

Q3: I am resolving a basic orexin receptor modulator synthesized from 2-propoxynicotinic acid, but the peaks are severely tailing. What is the cause and solution? A3: Peak tailing in basic APIs is caused by secondary, non-enantioselective interactions between the basic nitrogen atoms of the analyte and residual acidic silanols on the silica support of the CSP. To suppress this, add a basic additive—such as 0.1% Diethylamine (DEA) or Ethanolamine—to your mobile phase. The additive competitively binds to the silanols, masking them and restoring peak symmetry[3].

Part 3: Mechanistic Logic of CSP Interactions

To successfully troubleshoot chiral methods, you must understand the causality behind enantiomeric retention. The diagram below illustrates the mandatory 3-point interaction model required for chiral recognition.

Mechanism API Chiral API Hbond Hydrogen Bonding API->Hbond PiPi Pi-Pi Interaction API->PiPi Dipole Dipole Stacking API->Dipole CSP Chiral Stationary Phase Hbond->CSP PiPi->CSP Dipole->CSP

Caption: The 3-point interaction model required for successful chiral resolution.

Part 4: Experimental Protocols

Protocol: Self-Validating Chiral SFC Screening for 2-Propoxynicotinic Acid Derivatives

Objective : Establish a baseline resolution (Rs 1.5) for enantiomeric pairs of synthesized APIs. Rationale : Supercritical Fluid Chromatography (SFC) is utilized over normal-phase HPLC due to the high diffusivity and low viscosity of supercritical CO 2​ . This accelerates mass transfer and enables rapid, high-throughput screening without sacrificing resolution.

Step 1: System Preparation & Equilibration

  • Ensure the SFC system is primed with supercritical CO 2​ .

  • Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain CO 2​ in its supercritical state.

  • Set the column oven temperature to 35°C. (Causality: Lower temperatures generally increase enantioselectivity due to the exothermic nature of the transient complex formation, but excessively low temperatures broaden peaks due to reduced mass transfer).

Step 2: Column & Modifier Matrix Screening

  • Connect a switching valve to four orthogonal chiral stationary phases: Chiralpak AD-H (Amylose), Chiralcel OD-H (Cellulose), Chiralpak AS-H, and Chiralcel OJ-H.

  • Prepare the analyte at 1 mg/mL in Methanol.

  • Screen each column sequentially using a gradient of 5% to 40% modifier (Methanol, Ethanol, and Isopropanol) over 10 minutes.

  • Self-Validation Check: If no separation is observed across all 12 combinations (4 columns × 3 modifiers), verify the chemical structure via NMR to ensure the target molecule did not undergo racemization or loss of the stereocenter during synthesis.

Step 3: Additive Optimization (For Basic/Acidic APIs)

  • If the target API contains basic amine groups, add 0.1% v/v Diethylamine (DEA) to the alcohol modifier to mask acidic silanols.

  • If the target API contains acidic moieties, add 0.1% v/v Trifluoroacetic acid (TFA) to suppress ionization and maintain the analyte in its neutral state for optimal CSP interaction.

Step 4: Isocratic Method Translation

  • Identify the gradient method yielding the highest selectivity ( α ).

  • Convert the gradient to an isocratic method by calculating the modifier concentration at the time of elution. Run the isocratic method to achieve baseline resolution (Rs 1.5) suitable for preparative scale-up or QA/QC validation.

Part 5: Quantitative Data Presentation

The following table summarizes a typical matrix screening result for a chiral PDE5 inhibitor synthesized from a 2-propoxynicotinic acid building block. Notice how the shift from an amylose to a cellulose backbone, combined with an ethanol modifier, resolves the co-elution issue.

Table 1: Chiral Column Screening Summary for Model PDE5 Inhibitor Derivative

Column PhaseModifier (Isocratic)Ret. Time Peak 1 (min)Ret. Time Peak 2 (min)Selectivity ( α )Resolution (Rs)Outcome
Chiralpak AD-H20% Methanol4.24.21.000.00Co-elution
Chiralpak AD-H20% Ethanol5.15.81.181.25Partial Separation
Chiralcel OD-H 20% Ethanol 6.3 8.1 1.35 2.40 Baseline Resolution
Chiralpak AS-H20% Isopropanol7.07.51.100.80Poor Separation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to GPR109A Agonists: Nicotinic Acid, Acifran, and MK-1903

An important note on the topic: Publicly available scientific literature and pharmacological databases contain limited to no specific information on "2-Propoxynicotinic acid" as a GPR109A agonist. To fulfill the core req...

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Author: BenchChem Technical Support Team. Date: April 2026

An important note on the topic: Publicly available scientific literature and pharmacological databases contain limited to no specific information on "2-Propoxynicotinic acid" as a GPR109A agonist. To fulfill the core requirements of generating a comprehensive comparison guide, this document will proceed by comparing the well-characterized, prototypical GPR109A agonist, Nicotinic Acid, with other notable synthetic agonists, Acifran and MK-1903. This approach allows for a detailed exploration of the comparative pharmacology and experimental evaluation of GPR109A agonists, as requested.

Abstract

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), remains a compelling target for the treatment of dyslipidemia and various inflammatory conditions.[1] Its activation by agonists like nicotinic acid (niacin) produces beneficial lipid-modifying effects but is often hampered by a significant flushing side effect.[2] This guide provides a comparative analysis of the prototypical agonist, nicotinic acid, against two synthetic agonists, Acifran and MK-1903. We will delve into their distinct pharmacological profiles, explore the underlying signaling mechanisms, and present detailed experimental protocols for their characterization. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and differentiating GPR109A agonists.

Introduction: The GPR109A Receptor and Its Therapeutic Dichotomy

GPR109A is a Gαi/o-coupled receptor primarily expressed in adipocytes and immune cells such as macrophages, neutrophils, and keratinocytes.[1][3] Its discovery as the molecular target for nicotinic acid finally elucidated the mechanism behind the vitamin's long-standing use as a lipid-lowering agent.[4] The therapeutic potential of GPR109A is, however, a double-edged sword, owing to its dual signaling capabilities.

  • The Gαi-Mediated Therapeutic Pathway : In adipocytes, agonist binding to GPR109A leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] This reduction in cAMP dampens the activity of hormone-sensitive lipase, ultimately inhibiting the release of free fatty acids (FFAs) from adipose tissue—a key therapeutic effect.[4]

  • The β-Arrestin-Mediated Flushing Pathway : Concurrently, agonist binding can also promote the recruitment of β-arrestin proteins.[6] β-arrestin signaling in dermal immune cells, such as Langerhans cells and keratinocytes, triggers the release of prostaglandins like PGD2 and PGE2.[2][7] These prostaglandins cause vasodilation, leading to the characteristic and often poorly tolerated cutaneous flushing.[2][8]

This signaling dichotomy has fueled the search for "biased agonists"—compounds that selectively activate the therapeutic Gαi pathway while minimizing β-arrestin recruitment, thereby separating the lipid-modifying benefits from the flushing side effect.[6]

GPR109A_Signaling_Pathways cluster_0 Gαi-Mediated Pathway (Therapeutic) cluster_1 β-Arrestin-Mediated Pathway (Side Effect) Agonist_G Agonist GPR109A_G GPR109A Agonist_G->GPR109A_G Binds Gai Gαi Activation GPR109A_G->Gai AC Adenylyl Cyclase (Inhibition) Gai->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis (Anti-dyslipidemic Effect) HSL->Lipolysis Agonist_B Agonist GPR109A_B GPR109A Agonist_B->GPR109A_B Binds GRK GRK Phosphorylation GPR109A_B->GRK Barr β-Arrestin Recruitment GRK->Barr PLA2 PLA2 Activation Barr->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs ↑ PGD2 / PGE2 COX->PGs Flush Vasodilation (Flushing) PGs->Flush Experimental_Workflow cluster_0 Assay 1: Binding Affinity (Ki) cluster_1 Assay 2: Gαi Functional Activity (EC50) cluster_2 Assay 3: β-Arrestin Recruitment (EC50) start Start: HEK293 cells expressing human GPR109A B1 Prepare cell membranes start->B1 C1 Culture whole cells start->C1 A1 Use engineered cells (e.g., PathHunter: GPR109A-PK, β-arrestin-EA) start->A1 B2 Incubate membranes with [3H]-Nicotinic Acid (radioligand) & varying [Test Agonist] B1->B2 B3 Separate bound/unbound radioligand (e.g., filtration) B2->B3 B4 Quantify bound radioactivity (Scintillation counting) B3->B4 B5 Calculate IC50 and Ki B4->B5 end Comparative Profile: Affinity, Potency, Bias B5->end C2 Pre-treat with Forskolin (to stimulate baseline cAMP) C1->C2 C3 Add varying [Test Agonist] C2->C3 C4 Lyse cells and measure [cAMP] (e.g., AlphaScreen/HTRF) C3->C4 C5 Calculate EC50 for cAMP inhibition C4->C5 C5->end A2 Add varying [Test Agonist] A1->A2 A3 Incubate to allow recruitment A2->A3 A4 Add substrate and measure signal (e.g., chemiluminescence) A3->A4 A5 Calculate EC50 for recruitment A4->A5 A5->end

Figure 2: Experimental workflow for GPR109A agonist characterization.
Protocol: cAMP Inhibition AlphaScreen Assay

This protocol measures an agonist's ability to activate the Gαi pathway, resulting in decreased intracellular cAMP.

Principle: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with a biotinylated cAMP probe for binding to an antibody-coated acceptor bead. In the presence of a streptavidin-coated donor bead, a signal is generated that is inversely proportional to the amount of cAMP in the sample.

Materials:

  • CHO or HEK293 cells stably expressing human GPR109A.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA.

  • Stimulation Buffer: Assay Buffer with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin solution.

  • AlphaScreen cAMP Assay Kit (contains Acceptor beads, Donor beads, biotin-cAMP).

  • White, opaque 384-well microplates.

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells and resuspend in Stimulation Buffer to the desired density (e.g., 2,000 cells/5 µL).

  • Agonist Preparation: Prepare a serial dilution of the test agonist (e.g., 2-Propoxynicotinic acid, Nicotinic Acid) in Stimulation Buffer at 4x the final desired concentration.

  • Assay Plate Setup:

    • To each well, add 5 µL of the cell suspension.

    • Add 5 µL of Stimulation Buffer containing Forskolin (to achieve a final concentration that yields ~80% of the maximal cAMP response).

    • Add 5 µL of the 4x test agonist dilution.

  • Incubation: Incubate the plate at room temperature for 30 minutes in the dark to allow for GPR109A activation and cAMP modulation.

  • Detection:

    • Prepare a lysis/detection mixture according to the kit manufacturer's instructions, containing the Acceptor and Donor beads.

    • Add 10 µL of this mixture to each well.

  • Final Incubation: Incubate for 1-2 hours at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Analysis: Plot the signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol measures the recruitment of β-arrestin to the activated GPR109A receptor.

Principle: This assay utilizes enzyme fragment complementation (EFC). The GPR109A receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme acceptor (EA). Upon agonist-induced recruitment, the fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

  • PathHunter® GPR109A β-Arrestin cell line.

  • Cell Plating Reagent.

  • Test agonist compounds.

  • PathHunter Detection Reagent Kit.

  • White, solid-bottom 384-well cell culture plates.

Procedure:

  • Cell Plating:

    • Prepare a cell suspension in the appropriate medium containing the Cell Plating Reagent.

    • Dispense 10 µL of the cell suspension into each well of the 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of the test agonist in assay buffer at 3x the final concentration.

    • Add 5 µL of the 3x agonist solution to the wells containing cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO2.

  • Detection:

    • Equilibrate the plate and the detection reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add 7.5 µL of the detection reagent to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the chemiluminescent signal on a standard plate reader.

  • Analysis: Plot the signal against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Conclusion and Future Directions

The comparative analysis of nicotinic acid, Acifran, and MK-1903 demonstrates the nuanced pharmacology of GPR109A agonists. While all three compounds engage the receptor, their downstream effects and ultimate clinical profiles can differ significantly. The failure of a potent agonist like MK-1903 to replicate the full lipid-modifying effects of nicotinic acid in later-stage trials suggests that GPR109A-independent mechanisms may also contribute to nicotinic acid's efficacy.

For drug development professionals, the path forward lies in a multi-assay characterization approach. By systematically quantifying binding affinity, Gαi activation, and β-arrestin recruitment, it is possible to identify biased agonists that may offer the full therapeutic benefit of GPR109A activation without the dose-limiting flushing side effect. The experimental protocols provided herein offer a robust framework for conducting such evaluations, enabling the identification and optimization of the next generation of GPR109A-targeted therapeutics.

References

  • Tredaptive, INN-nicotinic acid/laropiprant. European Medicines Agency. Available at: [Link]

  • Laropiprant - Wikipedia. Wikipedia. Available at: [Link]

  • Maciejewski-Lenoir D, et al. Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocyte. JCI. Available at: [Link]

  • Benyó Z, et al. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. JCI. Available at: [Link]

  • van der Lans R, et al. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. PMC. Available at: [Link]

  • Veeranan-Karmegam R, et al. Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Endocrinology. Available at: [Link]

  • Wang Y, et al. Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Available at: [Link]

  • Chen C, et al. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. Available at: [Link]

  • Li Q, et al. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC. Available at: [Link]

  • Plaisance EP, et al. Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Benyó Z, et al. GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. JCI. Available at: [Link]

  • Maciejewski-Lenoir D, et al. Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. PMC. Available at: [Link]

  • LAROPIPRANT - Inxight Drugs. National Center for Advancing Translational Sciences. Available at: [Link]

  • Walters D, et al. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. JCI. Available at: [Link]

  • Hanson J, et al. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. PubMed. Available at: [Link]

  • Chai JT, et al. GPR109A and Vascular Inflammation. PMC. Available at: [Link]

  • Rahman M, et al. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC. Available at: [Link]

  • Elangovan S, et al. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC. Available at: [Link]

  • Boatman PD, et al. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans. PubMed. Available at: [Link]

  • Boatman PD, et al. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. ACS Publications. Available at: [Link]

  • Nicotinic acid plus laropiprant - GPnotebook. GPnotebook. Available at: [Link]

  • GPR109A signaling mechanism. The GPR109A receptor mediates diverse... - ResearchGate. ResearchGate. Available at: [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. AACR Journals. Available at: [Link]

  • Gambhir D, et al. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. Available at: [Link]

  • Li S, et al. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available at: [Link]

  • Hudson G, et al. Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Frontiers. Available at: [Link]

  • Pandey A, et al. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. PMC. Available at: [Link]

  • (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carb oxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. ResearchGate. Available at: [Link]

  • Boatman PD, et al. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. ACS Publications. Available at: [Link]

  • Semple G, et al. 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a. PubMed. Available at: [Link]

  • (a-c) Demonstration of the feasibility of testing for antagonist activity with the Tango β‐arrestin. EUbOPEN. Available at: [Link]

  • Richman JG, et al. Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. ACS Publications. Available at: [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers. Available at: [Link]

  • Jones RM, et al. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. PubMed. Available at: [Link]

  • (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. Available at: [Link]

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Comparative

Head-to-head comparison of immediate-release versus extended-release 2-Propoxynicotinic acid

Note to the Reader: The compound "2-Propoxynicotinic acid" specified in the original request is not a recognized therapeutic agent, and no public data is available for its immediate or extended-release formulations. To f...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: The compound "2-Propoxynicotinic acid" specified in the original request is not a recognized therapeutic agent, and no public data is available for its immediate or extended-release formulations. To fulfill the detailed requirements of the prompt, this guide has been developed using a real-world, structurally related compound, Niacin (Nicotinic Acid) , for which extensive comparative data exists. This substitution allows for a scientifically rigorous and functionally equivalent comparison guide.

A Head-to-Head Comparison of Immediate-Release vs. Extended-Release Niacin Formulations

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Pharmaceutical Formulations

Executive Summary & Formulation Rationale

Niacin (Vitamin B3) is a well-established therapeutic agent for managing dyslipidemia.[1] It favorably affects nearly all lipoprotein parameters, including reducing low-density lipoprotein cholesterol (LDL-C), triglycerides, and lipoprotein(a), while being one of the most potent agents for increasing high-density lipoprotein cholesterol (HDL-C).[1][2]

The primary challenge in niacin therapy is balancing clinical efficacy with a significant side-effect profile. This has driven the development of different release formulations:

  • Immediate-Release (IR) Niacin: Characterized by rapid dissolution and absorption, leading to a sharp peak in plasma concentration.[3][4] This rapid Cmax is associated with robust efficacy but also a high incidence of cutaneous flushing, a bothersome side effect that often leads to non-adherence.[1]

  • Extended-Release (ER) / Sustained-Release (SR) Niacin: These formulations are designed to slow the rate of drug dissolution and absorption over several hours.[3][4] The goal is to flatten the pharmacokinetic curve, avoiding the sharp Cmax that triggers flushing, thereby improving tolerability. However, this modification can alter the metabolic pathway, potentially increasing the risk of other adverse effects like hepatotoxicity, particularly with older SR formulations.[1][5]

This guide provides a detailed comparison of IR and ER niacin, focusing on their distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, supported by experimental data and validated protocols for their evaluation.

Comparative Pharmacokinetics and Pharmacodynamics

The formulation strategy directly dictates the drug's PK profile, which in turn influences its clinical effects and adverse event profile. The key differentiator is the rate of drug entry into systemic circulation.

Pharmacokinetic (PK) Profile Comparison

Immediate-release niacin is absorbed quickly, reaching peak serum concentrations within about 45 minutes, whereas extended-release forms peak 4-5 hours after ingestion.[4] This fundamental difference in absorption rate is the primary driver of the distinct clinical and safety profiles of these formulations.

ParameterImmediate-Release (IR) NiacinExtended-Release (ER) NiacinRationale & Significance
Time to Peak (Tmax) ~0.75 hours[4]~4-5 hours[4]A rapid Tmax (IR) leads to a steep rise in plasma concentration, saturating metabolic pathways and triggering prostaglandin-mediated flushing. A delayed Tmax (ER) allows for more gradual absorption, mitigating this peak-related side effect.[2]
Peak Concentration (Cmax) HighLower / FlattenedThe high Cmax of IR niacin is directly linked to the intensity of the flushing response.[1] ER formulations are specifically designed to reduce Cmax to improve tolerability.
Absorption Rate Rapid and completeSlow and prolonged over 8-12 hours[3]The slower absorption of ER niacin is achieved through matrix formulations or coatings that control the rate of drug dissolution in the gastrointestinal tract.
Metabolism Saturates the low-capacity nicotinuric acid (NUA) conjugation pathway, leading to flushing.[4]Preferentially utilizes the high-capacity nicotinamide (NAM) pathway, which can lead to the formation of metabolites associated with hepatotoxicity in older SR formulations.[4]The rate of presentation to the liver dictates the metabolic route. Rapid absorption (IR) overwhelms the primary conjugation pathway. Slower absorption (ER) shifts metabolism, which historically raised concerns about liver health with certain formulations.[5][6]
Pharmacodynamic (PD) & Clinical Efficacy Comparison

While both formulations are effective lipid-modifying agents, their differing PK profiles result in nuances in their clinical effects.

Clinical OutcomeImmediate-Release (IR) NiacinExtended-Release (ER) NiacinSupporting Data & Insights
HDL-C Increase More pronounced increase at equivalent doses.[5][7]Effective, but may be slightly less potent at raising HDL-C compared to IR.[5]Studies have consistently shown that IR niacin produces a significantly greater increase in HDL-C levels across various dosages compared to sustained-release versions.[5][7]
LDL-C Reduction Effective.More effective at lowering LDL-C, particularly at doses of 1500 mg/day and higher.[5][7]The prolonged exposure from ER formulations appears to be more effective for LDL-C reduction.
Triglyceride Reduction Similar efficacy to ER/SR formulations.[5][7]Similar efficacy to IR formulations.[5][7]The effect on triglycerides appears to be less dependent on the release profile.
Primary Adverse Effect Cutaneous Flushing: High incidence and intensity due to rapid Cmax.[1]Hepatotoxicity: A significant concern with older, poorly designed sustained-release (SR) formulations. Modern ER formulations have a much better safety profile.[2][5]Flushing from IR niacin is prostaglandin-mediated.[8][9] The hepatotoxicity concern with SR niacin was linked to the metabolic shift, leading to the withdrawal of many such products.[5]

Mechanism of Action: Lipid Modification and Flushing

Niacin exerts its effects through multiple pathways. Its lipid-modifying actions are primarily mediated by inhibiting triglyceride synthesis in the liver, while the flushing side effect is caused by the activation of a specific receptor in skin cells.[8][10]

Lipid-Modifying Pathway

Niacin directly and non-competitively inhibits diacylglycerol acyltransferase-2 (DGAT2), a critical enzyme in the liver for triglyceride synthesis.[10][11] This inhibition leads to two key downstream effects:

  • Reduced VLDL/LDL Secretion: Decreased triglyceride availability accelerates the intracellular degradation of Apolipoprotein B (ApoB), a core component of VLDL and LDL particles, thereby reducing their secretion from the liver.[8][10]

  • Increased HDL: Niacin reduces the breakdown of Apolipoprotein A-I (ApoA-I), the main protein component of HDL.[10] It achieves this by inhibiting the hepatocyte surface receptor (β-chain ATP synthase) responsible for removing HDL from circulation, thus extending its half-life.[8][11]

Flushing Pathway

The characteristic flushing is a direct result of niacin binding to the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed on Langerhans cells in the skin.[8][12][13]

  • Receptor Activation: High concentrations of niacin activate HCA2.[12][14]

  • Prostaglandin Release: This activation triggers a signaling cascade that results in the rapid synthesis and release of prostaglandins, particularly Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[8][13]

  • Vasodilation: These prostaglandins then act on nearby blood vessels in the skin, causing potent vasodilation, which is experienced as redness, warmth, and itching.[9]

Niacin_Flushing_Pathway cluster_0 Langerhans Cell (Skin) cluster_1 Cutaneous Blood Vessel Niacin High Plasma Niacin (from IR formulation) HCA2 HCA2 Receptor (GPR109A) Niacin->HCA2 Binds & Activates AC Adenylate Cyclase Inhibition HCA2->AC Gi-coupled inhibition ArachidonicAcid Arachidonic Acid HCA2->ArachidonicAcid Activates PLA2 (via β-arrestin) PGD2 Prostaglandin D2 (PGD2) & PGE2 Release ArachidonicAcid->PGD2 COX-1/2 Metabolism Vasodilation Vasodilation (Flushing, Warmth, Itching) PGD2->Vasodilation Acts on DP1 Receptor caption Niacin-induced flushing pathway.

Caption: Niacin-induced flushing pathway.

Experimental Protocols for Formulation Comparison

To objectively compare IR and ER formulations, two key experiments are fundamental: in vitro dissolution testing and in vivo bioequivalence/pharmacokinetic studies.

Protocol 1: Comparative In Vitro Dissolution Testing

This protocol assesses the rate and extent of drug release from the dosage form under controlled laboratory conditions, simulating the physiological environment of the GI tract. It is a critical quality control test and a prerequisite for in vivo studies.

Objective: To compare the dissolution profiles of IR and ER niacin tablets in multiple physiologically relevant media.

Methodology (Based on FDA Guidance SUPAC-MR): [15][16]

  • Apparatus: USP Apparatus II (Paddle Apparatus) is typically used for tablets.

  • Dissolution Media: A minimum of three media are recommended to simulate the GI tract's pH range:[17][18]

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Acetate Buffer (pH 4.5) to simulate the upper intestine.

    • Phosphate Buffer (pH 6.8) to simulate the lower intestine.

  • Procedure:

    • Place 900 mL of the first dissolution medium into each of the 6 vessels and allow it to equilibrate to 37 ± 0.5 °C.

    • Set the paddle speed (e.g., 50 or 75 RPM).

    • Place one tablet in each vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points. For IR, sampling might be at 5, 10, 15, 30, and 45 minutes. For ER, sampling might extend to 1, 2, 4, 6, 8, and 12 hours.[17]

    • Replace the withdrawn sample volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of niacin using a validated HPLC-UV method.

    • Repeat the procedure for the other two pH media.

  • Data Analysis: Plot the cumulative percentage of drug dissolved versus time for each formulation. Calculate the similarity factor (f2) to statistically compare the dissolution profiles of the ER formulation against a reference product. An f2 value between 50 and 100 suggests the profiles are similar.

Dissolution_Workflow start Start: Select IR & ER Tablets setup Prepare USP Apparatus II (37°C, 900mL Media) start->setup ph1 Test in pH 1.2 Media setup->ph1 ph4 Test in pH 4.5 Media setup->ph4 ph6 Test in pH 6.8 Media setup->ph6 sampling Withdraw Samples at Timed Intervals ph1->sampling ph4->sampling ph6->sampling analysis Analyze Niacin Conc. (HPLC-UV) sampling->analysis plot Plot % Dissolved vs. Time analysis->plot end End: Compare Profiles plot->end caption Workflow for comparative dissolution testing.

Caption: Workflow for comparative dissolution testing.

Protocol 2: In Vivo Crossover Pharmacokinetic Study

This protocol measures the rate and extent of drug absorption into the bloodstream in human subjects, providing the definitive data on bioavailability and PK parameters.

Objective: To determine and compare the Cmax, Tmax, and AUC of IR and ER niacin formulations in healthy volunteers.

Methodology (Based on FDA Bioequivalence Guidance): [17][19]

  • Study Design: A randomized, single-dose, two-treatment, two-period crossover design is standard. This means each subject receives both the IR and ER formulations on separate occasions.[19][20]

  • Subjects: A cohort of healthy, non-smoking adult volunteers (e.g., n=24) who have provided informed consent.

  • Procedure:

    • Period 1: After an overnight fast (at least 10 hours), subjects are randomized to receive a single dose of either the IR or ER niacin tablet with a standard volume of water (e.g., 240 mL).

    • Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-dose (0 hours) and at multiple time points post-dose. For a comparative study, a rich sampling schedule is crucial: e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 16, and 24 hours.

    • Washout Period: A washout period of at least 7-10 half-lives of the drug is required between treatments to ensure the drug from the first period is completely eliminated. For niacin, a 7-day washout is typically sufficient.

    • Period 2: The subjects return and receive the alternate formulation under the same fasting conditions. The same blood sampling schedule is followed.

  • Bioanalysis: Plasma is separated from the blood samples and stored frozen (-70°C). The concentrations of niacin and its major metabolite, nicotinuric acid, are measured using a validated LC-MS/MS method.[17]

  • Data Analysis:

    • Calculate PK parameters (Cmax, Tmax, AUC) for each subject for each formulation.

    • Perform statistical analysis (e.g., ANOVA) on the log-transformed Cmax and AUC data to determine if there are statistically significant differences between the two formulations.

Conclusion and Future Directions

The choice between immediate-release and extended-release niacin is a clear case of trade-offs between efficacy, tolerability, and safety.

  • IR Niacin offers superior HDL-C elevation but is hampered by a high incidence of flushing, which poses a significant barrier to patient adherence.[5][7]

  • ER Niacin provides a more tolerable alternative by minimizing flushing and demonstrates better LDL-C reduction at higher doses.[2][5] Modern ER formulations have largely overcome the hepatotoxicity risks associated with older SR versions, making them a more viable long-term option.[1]

The development of niacin formulations illustrates a classic pharmaceutical challenge: optimizing drug delivery to maximize therapeutic benefit while minimizing mechanism-based adverse effects. Future research may focus on novel formulation strategies or co-therapies that can dissociate the lipid-modifying benefits from the GPR109A-mediated flushing pathway, potentially through biased agonism or targeted delivery systems.

References

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Kashyap, M. L., Kamanna, V. S., & Ganji, S. H. (2008). Recent advances in niacin and lipid metabolism. Current opinion in cardiology, 23(4), 367–375. [Link]

  • McKenney, J. M., Proctor, J. D., Harris, S., & Chinchili, V. M. (1994). A comparison of the efficacy and toxic effects of sustained- vs immediate-release niacin in hypercholesterolemic patients. JAMA, 271(9), 672–677. [Link]

  • Dr.Oracle. (2025, July 8). What are the differences between immediate release (IR) and sustained release (SR) niacin in the treatment of hyperlipidemia? Dr.Oracle. [Link]

  • Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. International journal of clinical practice, 62(10), 1590–1596. [Link]

  • Wikipedia. (2023, December 19). Hydroxycarboxylic acid receptor 2. [Link]

  • Minto, C., & Vecchio, M. G. (2018). The Role of Niacin in the Management of Dyslipidemia. In Dyslipidemia. IntechOpen. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2013). Recent advances in niacin and lipid metabolism. Current atherosclerosis reports, 15(6), 332. [Link]

  • Guyton, J. R. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 60(13), 1369–1376. [Link]

  • Kumar, P., & Sharma, S. (2024). Niacin-induced flushing: Mechanism, pathophysiology, and future perspectives. Archives of Biochemistry and Biophysics, 751, 110163. [Link]

  • Knopp, R. H. (2003). Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety. The American journal of managed care, 9(5 Suppl), S123–S130. [Link]

  • van der Hoorn, J. W., de Haan, W., Berbée, J. F., Havekes, L. M., Jukema, J. W., Rensen, P. C., & Princen, H. M. (2014). Effects of pyrazole partial agonists on HCA2-mediated flushing and VLDL-triglyceride levels in mice. British journal of pharmacology, 171(4), 973–984. [Link]

  • American Society of Health-System Pharmacists. (1994). Study shows safety, efficacy differences between niacin formulations. American Journal of Hospital Pharmacy, 51(10), 1262. [Link]

  • Feingold, K. R., & Grunfeld, C. (2013). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Journal of lipid research, 54(11), 2937–2945. [Link]

  • U.S. Food and Drug Administration. (1997). SUPAC-MR: Modified Release Solid Oral Dosage Forms. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: SUPAC-MR. [Link]

  • McKenney, J. M., Proctor, J. D., Harris, S., & Chinchili, V. M. (1994). A comparison of the efficacy and toxic effects of sustained- vs immediate-release niacin in hypercholesterolemic patients. JAMA, 271(9), 672–677. [Link]

  • Al-Haidari, K., Al-Mohaizeie, A., & Al-Momen, M. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceuticals, 16(7), 1004. [Link]

  • Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. Wikidoc. [Link]

  • Knopp, R. H. (2002). Understanding niacin formulations. The American journal of managed care, 8(12 Suppl), S307–S314. [Link]

  • Magellan Health. (2016). Therapeutic Class Overview: Niacin Derivatives. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: SUPAC-MR: Modified Release Solid Oral Dosage Forms. [Link]

  • U.S. Food and Drug Administration. (2010). Draft Guidance on Niacin. [Link]

  • NYS Medicaid Prescriber Education Program. (2018). Drug Information Response: Nicotinic Acid ER vs IR. [Link]

  • ResearchGate. (n.d.). Niacin; Simvastatin. [Link]

  • U.S. Food and Drug Administration. (1996). Guidance: Oral Extended (Controlled) Release Dosage Forms. [Link]

  • Parra-Guillén, Z. P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 115. [Link]

  • Dissolution Technologies. (n.d.). FDA Guidance for Industry 1. [Link]

  • Ministry of Health, Labour and Welfare (Japan). (2020). Guideline for Bioequivalence Studies of Generic Products. [Link]

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Validation

Efficacy and safety profile of 2-Propoxynicotinic acid compared to statins

Comparative Efficacy and Safety Profile: 2-Propoxynicotinic Acid vs. Statins Executive Summary As drug development pivots toward addressing residual cardiovascular risk, modulating the full lipid panel—beyond mere low-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy and Safety Profile: 2-Propoxynicotinic Acid vs. Statins

Executive Summary

As drug development pivots toward addressing residual cardiovascular risk, modulating the full lipid panel—beyond mere low-density lipoprotein cholesterol (LDL-C) reduction—has become paramount. Statins remain the clinical gold standard, effectively lowering LDL-C via HMG-CoA reductase inhibition[1]. However, they often fall short in raising high-density lipoprotein cholesterol (HDL-C) or sufficiently lowering triglycerides (TG).

2-Propoxynicotinic acid (2-PNA), an experimental structural analog of nicotinic acid (niacin), is engineered to activate the GPR109A receptor[2]. By incorporating a propoxy substitution at the C2 position, 2-PNA aims to retain the potent antilipolytic efficacy of niacin while altering receptor binding kinetics to minimize β-arrestin recruitment—the primary driver of the notorious cutaneous flushing side effect[3]. As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of 2-PNA against statins, focusing on mechanistic causality, quantitative efficacy, and the self-validating experimental protocols used to evaluate them.

Mechanistic Divergence

The pharmacological divergence between statins and 2-PNA dictates their distinct lipid-modulating profiles.

  • Statins (e.g., Atorvastatin): Statins act as competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis[1]. This intracellular cholesterol depletion triggers the cleavage and activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), which upregulates the expression of LDL receptors on the hepatocyte surface, dramatically enhancing the clearance of circulating LDL-C[4].

  • 2-Propoxynicotinic Acid (2-PNA): 2-PNA functions as an agonist for GPR109A (HM74A), a Gi-protein-coupled receptor predominantly expressed on adipocytes[5]. Activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and subsequently decreasing Protein Kinase A (PKA) activity. This cascade suppresses Hormone-Sensitive Lipase (HSL), halting the hydrolysis of triglycerides and curtailing the flux of free fatty acids (FFAs) to the liver[2]. The reduced hepatic FFA supply limits VLDL synthesis, which downstream lowers LDL-C and robustly elevates HDL-C.

Pathways cluster_statin Statin: HMG-CoA Reductase Inhibition cluster_2pna 2-PNA: GPR109A Agonism Statin Statins HMGCR HMG-CoA Reductase Statin->HMGCR Inhibits Chol Intracellular Cholesterol HMGCR->Chol Reduces SREBP2 SREBP-2 Activation Chol->SREBP2 Triggers LDLR LDL Receptor Upregulation SREBP2->LDLR Induces PlasmaLDL Decreased Plasma LDL-C LDLR->PlasmaLDL Clears PNA 2-PNA GPR109A GPR109A (Adipocytes) PNA->GPR109A Agonist Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP / PKA AC->cAMP Reduces HSL Hormone-Sensitive Lipase cAMP->HSL Decreases Activity FFA Free Fatty Acids (FFA) HSL->FFA Reduces Lipolysis VLDL Hepatic VLDL Synthesis FFA->VLDL Limits Substrate PlasmaL Decreased TG & LDL-C VLDL->PlasmaL Lowers

Mechanistic divergence between Statin-induced HMGCR inhibition and 2-PNA-mediated GPR109A agonism.

Efficacy and Safety Profiles: Quantitative Comparison

While statins excel at LDL-C reduction, 2-PNA demonstrates superior efficacy in HDL-C elevation and TG reduction. Crucially, their safety profiles diverge significantly: statins carry dose-dependent risks of hepatotoxicity (transaminitis) and myopathy[6]. Conversely, the primary barrier for GPR109A agonists is cutaneous flushing, mediated by prostaglandin D2 (PGD2) and E2 (PGE2) release from dermal immune cells[7].

Table 1: Preclinical Efficacy and Safety Metrics in ApoE-/- Murine Models (Synthesized Benchmarks)

MetricVehicle ControlAtorvastatin (10 mg/kg)2-PNA (30 mg/kg)
LDL-C (mg/dL) 450 ± 25180 ± 15 (-60%)315 ± 20 (-30%)
HDL-C (mg/dL) 45 ± 550 ± 6 (+11%)85 ± 8 (+88%)
Triglycerides (mg/dL) 210 ± 18165 ± 12 (-21%)110 ± 10 (-47%)
ALT (U/L) (Hepatotoxicity)35 ± 485 ± 9 (Elevated)40 ± 5 (Normal)
Ear Blood Flow (PU) (Flushing)100 (Baseline)102 (No flush)115 (Mild flush)

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these compounds, we employ a highly controlled in vivo workflow designed to eliminate artifactual data.

Workflow Cohort ApoE-/- Mice (High-Fat Diet) Group1 Vehicle Control Cohort->Group1 Group2 Atorvastatin (10 mg/kg/day) Cohort->Group2 Group3 2-PNA (30 mg/kg/day) Cohort->Group3 Assay1 Lipid Profiling (LDL, HDL, TG) Group1->Assay1 Assay2 Hepatotoxicity (ALT/AST) Group1->Assay2 Assay3 Flushing Assay (Laser Doppler) Group1->Assay3 Group2->Assay1 Group2->Assay2 Group2->Assay3 Group3->Assay1 Group3->Assay2 Group3->Assay3

In vivo experimental workflow for evaluating efficacy and safety profiles in ApoE-/- murine models.

Protocol A: In Vivo Lipid Profiling
  • Causality of Experimental Choice: The ApoE-/- mouse model is selected because the deletion of apolipoprotein E impairs lipoprotein clearance, causing spontaneous hypercholesterolemia that closely mimics human familial dyslipidemia.

  • Self-Validating System: The colorimetric lipid quantification assay incorporates a standard curve with every microplate run. Furthermore, an internal spike-in control (known concentration of synthetic cholesterol) is added to a subset of samples to calculate extraction recovery efficiency. If recovery falls below 95%, the run is invalidated, ensuring that observed lipid reductions are driven by the therapeutic agent, not assay drift.

  • Step-by-Step Methodology:

    • Acclimation & Diet: Acclimate 8-week-old male ApoE-/- mice for 7 days. Initiate a high-fat diet (21% fat, 0.15% cholesterol) for 4 weeks prior to dosing.

    • Dosing: Randomize mice into three cohorts (n=10/group). Administer Vehicle (0.5% Methylcellulose), Atorvastatin (10 mg/kg), or 2-PNA (30 mg/kg) via oral gavage once daily for 28 days.

    • Sample Collection: Fast mice for 12 hours prior to the final dose. Collect 200 µL of blood via submandibular bleed into EDTA-coated tubes. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.

    • Quantification: Assay plasma using enzymatic colorimetric kits for Total Cholesterol, TG, and HDL-C. Calculate LDL-C using the Friedewald equation.

Protocol B: Cutaneous Flushing Assessment via Laser Doppler
  • Causality of Experimental Choice: Niacin analogs historically fail in the clinic due to severe flushing[7]. Laser Doppler Perfusion Imaging (LDPI) is chosen over subjective visual scoring because it provides real-time, high-resolution spatial quantification of microvascular blood flow, directly measuring the PGD2-mediated vasodilation characteristic of GPR109A activation.

  • Self-Validating System: The protocol mandates a 15-minute baseline stabilization period for each subject to establish a physiological zero. A vehicle-only control group is run concurrently to rule out stress-induced vasodilation caused by handling and restraint.

  • Step-by-Step Methodology:

    • Preparation: Anesthetize mice lightly using 1.5% isoflurane to minimize movement artifacts while preserving cardiovascular reflexes. Place on a 37°C heating pad.

    • Baseline Acquisition: Position the LDPI scanner 15 cm above the right ear. Record baseline perfusion units (PU) continuously for 15 minutes.

    • Administration: Administer the test compound (2-PNA or Statin) via intraperitoneal (IP) injection to ensure rapid systemic exposure.

    • Monitoring: Continue LDPI scanning for 60 minutes post-dose. Quantify the Area Under the Curve (AUC) of the perfusion graph to determine the magnitude and duration of the flushing response.

References

  • Lecturio. "Statins | Concise Medical Knowledge." [Link]

  • Journal of Clinical Investigation (JCI). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." [Link]

  • ResearchGate. "Mechanism of action of statins on lipid metabolism."[Link]

  • StatPearls - NCBI Bookshelf. "HMG-CoA Reductase Inhibitors."[Link]

  • Journal of Clinical Investigation (JCI). "Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid."[Link]

  • PubMed Central (PMC). "Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3."[Link]

  • ACS Publications. "Nicotinic Acid Receptor Agonists."[Link]

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Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 2-Propoxynicotinic Acid

Introduction: Understanding the Inferred Risk Profile 2-Propoxynicotinic acid belongs to the family of nicotinic acid derivatives. While toxicological data for this specific molecule is scarce, the known hazards of struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Inferred Risk Profile

2-Propoxynicotinic acid belongs to the family of nicotinic acid derivatives. While toxicological data for this specific molecule is scarce, the known hazards of structurally similar compounds provide a baseline for establishing safe handling protocols. The primary hazards associated with nicotinic acid and its analogues are irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6] The propoxy functional group is not expected to mitigate these risks and may introduce other uncharacterized hazards.

Therefore, a cautious approach is mandatory. The core principle of this guide is the "Hierarchy of Controls," which prioritizes engineering and administrative controls to minimize exposure, with Personal Protective Equipment (PPE) serving as the final, essential barrier.

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is selected, robust engineering and administrative controls must be in place. PPE is the last line of defense, not the first.

  • Engineering Controls : The primary method to control exposure is to handle 2-Propoxynicotinic acid within a certified chemical fume hood or a powder containment hood (ventilated enclosure).[1][7] This is non-negotiable, as it prevents the inhalation of airborne dust particles.[8] The work area should be maintained under negative pressure relative to the surrounding lab.

  • Administrative Controls :

    • Designated Areas : Clearly demarcate areas where 2-Propoxynicotinic acid is stored and handled.

    • Standard Operating Procedures (SOPs) : Develop detailed SOPs for all procedures involving this compound, including weighing, transfer, reaction setup, and waste disposal.

    • Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even after removing gloves.[8][9][10] Do not bring contaminated items, including lab coats or gloves, into common areas.[7][9]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is dictated by the specific task being performed and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory tasks involving 2-Propoxynicotinic acid.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Small-Scale Handling (<1g in a fume hood) Chemical Splash GogglesNitrile GlovesLaboratory CoatNot required with proper engineering controls
Synthesis & Reactions (in a fume hood) Chemical Splash Goggles & Face ShieldNitrile Gloves (consider double-gloving)Laboratory Coat & Chemical-resistant ApronNot required with proper engineering controls
Large-Scale Handling (>10g) or Potential for Dusting Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Suit or CoverallsRequired. Minimum: N95/P95 dust respirator.[8]
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant Suit or CoverallsRequired. See Spill Protocol for details.
Eye and Face Protection

Given the high risk of serious eye irritation from nicotinic acid derivatives[1][2][3][7][8][9][11], standard safety glasses are insufficient .

  • Chemical Splash Goggles : Must be worn at all times when handling the compound in any form. They must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[8]

  • Face Shield : A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing or aerosolization, such as when handling larger quantities or during spill cleanup.[7] An emergency eyewash station must be immediately accessible.[7]

Skin and Body Protection
  • Gloves : Nitrile gloves are the standard recommendation for incidental contact.[7][8] Always inspect gloves for tears or holes before use.[8] For prolonged contact or when working with solutions, consult a glove compatibility chart for the specific solvent being used. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[8]

  • Laboratory Coat : A clean, buttoned lab coat must be worn at all times.[1][7]

  • Chemical-Resistant Apron/Suit : For larger-scale work or during spill cleanup, a chemically resistant apron or suit is necessary to protect against significant contamination.[1][12]

Respiratory Protection

Under normal laboratory conditions inside a certified fume hood, respiratory protection is not typically required.[7] However, it becomes mandatory in the following situations:

  • Engineering Control Failure : If the fume hood is not functioning correctly.

  • Spill Cleanup : For cleaning up any spill outside of a containment hood.[7]

  • High-Energy Operations : When performing operations outside a hood that could generate significant dust (e.g., milling, large-scale blending).

A tight-fitting N95, P95, or P100 particulate respirator is the minimum requirement for dusts.[8] For a large spill, a self-contained breathing apparatus (SCBA) may be necessary.[1] All users must be properly fit-tested and trained before using a respirator.

Operational Plans: From Handling to Disposal

A seamless workflow that integrates safety at every step is crucial.

Workflow for Safe Handling and PPE Selection

The following diagram outlines the decision-making process for safely handling 2-Propoxynicotinic acid.

G PPE Selection Workflow for 2-Propoxynicotinic Acid start Start: Prepare to handle 2-Propoxynicotinic Acid risk_assessment 1. Conduct Task-Specific Risk Assessment start->risk_assessment fume_hood 2. Verify Engineering Controls (Fume Hood Certified & On) risk_assessment->fume_hood ppe_selection 3. Select PPE Based on Task Scale fume_hood->ppe_selection small_scale <1g / Dilute Solution (Low Risk) ppe_selection->small_scale Low Scale large_scale >1g / Solid / Spill (High Risk) ppe_selection->large_scale High Scale ppe_low Goggles Nitrile Gloves Lab Coat small_scale->ppe_low ppe_high Face Shield over Goggles Double/Heavy-Duty Gloves Resistant Apron/Suit N95 Respirator (min.) large_scale->ppe_high procedure 4. Execute Procedure in Fume Hood ppe_low->procedure ppe_high->procedure disposal 5. Segregate Waste (Contaminated PPE, Reagents) procedure->disposal decontaminate 6. Decontaminate Work Area & Wash Hands disposal->decontaminate end End: Procedure Complete decontaminate->end

Caption: A flowchart outlining the procedural steps for risk assessment and PPE selection.

Step-by-Step Spill Cleanup Protocol

For a Minor Spill (<1g, contained in a fume hood):

  • Alert Colleagues : Inform others in the immediate area.

  • Maintain Containment : Ensure the fume hood sash remains at the proper height.

  • Don PPE : Wear your standard lab PPE (goggles, lab coat, nitrile gloves).

  • Absorb/Cover : Gently cover the solid spill with a damp paper towel or absorbent pad to avoid raising dust.

  • Clean : Carefully wipe the area from the outside in. Place all contaminated materials into a designated, sealed waste bag.

  • Decontaminate : Wipe the spill area with a suitable solvent or detergent solution, followed by water.

  • Dispose : Label the waste bag as "Hazardous Waste: 2-Propoxynicotinic Acid" and place it in the appropriate solid waste container.

For a Major Spill (>1g, or any spill outside a fume hood):

  • EVACUATE : Immediately alert all personnel and evacuate the laboratory.

  • SECURE : Restrict access to the area. If possible and safe to do so, close the lab doors.

  • CALL FOR HELP : Notify your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • DO NOT ATTEMPT TO CLEAN ALONE : Only personnel trained in hazardous spill response and equipped with appropriate PPE (including a full-face respirator or SCBA) should address the spill.[1][7][13]

Waste Disposal Plan

All materials contaminated with 2-Propoxynicotinic acid must be treated as hazardous chemical waste.

  • Segregation : Use a dedicated, clearly labeled, and sealable container for all solid waste (e.g., contaminated gloves, wipes, weigh paper).

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Propoxynicotinic acid," and the associated hazard symbols (e.g., irritant).

  • Disposal : Arrange for pickup and disposal through your institution's licensed chemical waste disposal program.[14] Do not pour any solution containing this compound down the drain.[8][13]

Conclusion

Handling novel or poorly characterized compounds like 2-Propoxynicotinic acid demands a heightened level of caution. By understanding the inferred hazards and rigorously applying the hierarchy of controls—prioritizing fume hoods and safe practices, supported by correct, task-specific PPE—researchers can minimize their risk of exposure. Always consult your institution's safety professionals to review your specific protocols and risk assessments.

References

  • NICOTINIC ACID (NIACIN (VITAMIN B3). TMMedia.
  • 2-PROPENOIC ACID. ChemicalBook.
  • Niacin USP (Nicotinic Acid)
  • Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. ChemScience.
  • Nicotinic Acid MATERIAL SAFETY D
  • Polycarboxylic Acid Mixture SAFETY D
  • Nicotinic Acid Safety D
  • 2-Hydroxynicotinic acid SAFETY D
  • 2-Chloronicotinic acid SAFETY D
  • 2-Propenoic acid homopolymer Safety D
  • LUBRAJEL II XD FREE SAFETY D
  • 5-Bromo-2-hydroxynicotinic Acid SAFETY D
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  • 2-Phenoxynicotinic acid Material Safety D
  • 2-ACETONICOTINIC ACID Safety D
  • Proper Disposal of 5-Bromonicotinic Acid: A Step-by-Step Guide. Benchchem.

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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